2,4-Difluoro-5-nitrobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREZSSGRNNMUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473731 | |
| Record name | 2,4-Difluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67152-20-9 | |
| Record name | 2,4-Difluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,4-Difluoro-5-nitrobenzonitrile: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,4-Difluoro-5-nitrobenzonitrile (CAS No. 67152-20-9), a key chemical intermediate in pharmaceutical research. It details the compound's chemical and physical properties, structural information, and its role in the synthesis of therapeutic agents. This guide includes representative experimental protocols and visualizations to support laboratory and research applications.
Chemical Structure and Identifiers
This compound possesses a benzene ring substituted with two fluorine atoms, a nitro group, and a nitrile group. The strategic placement of these functional groups imparts unique reactivity, making it a valuable building block in medicinal chemistry.[1]
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 67152-20-9 | [2] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [2] |
| SMILES | C1=C(C(=CC(=C1--INVALID-LINK--[O-])F)F)C#N | [2] |
| InChI | InChI=1S/C7H2F2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | [2] |
| InChIKey | MREZSSGRNNMUKZ-UHFFFAOYSA-N | [2] |
Physicochemical and Spectroscopic Properties
This section details the known physicochemical properties of this compound. While comprehensive experimental data is limited in public literature, computed properties from reliable databases are provided.
Table of Physicochemical Properties
| Property | Value | Notes | Source |
| Molecular Weight | 184.10 g/mol | --- | [2] |
| Monoisotopic Mass | 184.00843363 Da | Computed | [2] |
| Melting Point | Data not available | --- | |
| Boiling Point | Data not available | --- | |
| Density | Data not available | --- | |
| Solubility | Low solubility in water | Predicted | [3] |
| XLogP3 | 1.7 | Computed | [2] |
| Polar Surface Area | 69.6 Ų | Computed | [2] |
Predicted Spectroscopic Data
-
¹H NMR: The spectrum would show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the strong electron-withdrawing effects of the fluorine, nitro, and nitrile groups.
-
¹³C NMR: Resonances for the aromatic carbons would be observed, with significant splitting patterns due to carbon-fluorine coupling (C-F J-coupling). Signals for the nitrile carbon and the carbons bonded to the nitro and fluoro groups would also be present.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C≡N stretch (around 2230 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹ respectively), and C-F bond vibrations.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN).
Application in Drug Discovery
This compound has emerged as a significant intermediate in the field of oncology.[1] Its primary application is as a precursor for the synthesis of tankyrase inhibitors. Tankyrases are enzymes involved in cellular processes that can contribute to tumorigenesis, making them a key target in cancer research.[1] The unique electronic properties and reactivity conferred by the fluoro and nitro substituents make this molecule an ideal starting point for building complex pharmaceutical compounds with high specificity and potency.[1]
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not widely published. However, a representative protocol can be derived from established methods for analogous compounds, such as the cyanation of an aryl halide or the nitration of a difluorobenzonitrile precursor. Below is a generalized protocol for a potential nucleophilic aromatic substitution (SNAr) to produce a derivative, a common reaction type for this class of compounds.
Representative Protocol: Nucleophilic Aromatic Substitution (SNAr)
This is a generalized protocol and should be adapted and optimized based on the specific nucleophile and laboratory conditions. A thorough risk assessment should be conducted prior to any experiment.
1. Materials and Equipment:
-
This compound (1.0 eq)
-
Nucleophile (e.g., an amine or alcohol, 1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., K₂CO₃, DIPEA, 1.5 eq)
-
Round-bottom flask with magnetic stirrer
-
Condenser and nitrogen/argon inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
2. Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound, the anhydrous solvent, and the base.
-
Addition of Nucleophile: Dissolve the nucleophile in a small amount of the anhydrous solvent and add it dropwise to the stirring reaction mixture at room temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds via selective displacement of the fluorine atom at the 4-position, which is activated by the adjacent nitro and nitrile groups.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired substituted product.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
References
An In-depth Technical Guide to the Physical Properties of 2,4-Difluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-nitrobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of fluorine atoms and a nitro group on the benzonitrile scaffold imparts unique electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules, including potent enzyme inhibitors. This technical guide provides a summary of the available physical and chemical properties of this compound, alongside relevant experimental context.
Core Physical and Chemical Properties
Data Presentation
The quantitative physical and chemical data for this compound are summarized in the table below. It is important to note that experimental values for boiling point and solubility have not been found in the reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₇H₂F₂N₂O₂ | PubChem[1] |
| Molecular Weight | 184.10 g/mol | PubChem[1] |
| Melting Point | 68-70 °C | BLD Pharm |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | White to off-white powder | Ossila[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, standard laboratory procedures for determining melting point, boiling point, and solubility would be applicable.
A representative experimental protocol for the synthesis of a structurally related compound, 2-fluoro-4-nitrobenzonitrile, is described in a patent (CN101648890A). This process involves the diazotization of 2-fluoro-4-nitroaniline, followed by a bromination reaction to replace the amino group with bromine. The resulting intermediate is then subjected to cyanation using a suitable cyanide source in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to yield the final product.[3] The purification of such compounds typically involves crystallization or column chromatography.
Logical Relationships of Properties
The physical and chemical properties of this compound are interconnected. The following diagram illustrates the logical flow from its molecular structure to its observable characteristics and its role as a synthetic intermediate.
Caption: Logical flow from molecular structure to properties and application.
Representative Synthetic Workflow
As a specific, detailed experimental workflow for the synthesis of this compound was not found, a generalized workflow for the synthesis of a related nitrofluorobenzonitrile is presented below. This diagram illustrates the key steps from starting materials to the purified product, which is a common sequence in the preparation of such aromatic compounds.
Caption: A representative synthetic workflow for related compounds.
Application in Drug Discovery
This compound is a key intermediate in the synthesis of tankyrase inhibitors.[4] Tankyrases are enzymes that play a role in various cellular processes, and their inhibition is a therapeutic strategy being explored for the treatment of cancer. The unique substitution pattern of this compound allows for its elaboration into more complex molecules that can selectively bind to and inhibit the activity of these enzymes.
References
An In-depth Technical Guide to 2,4-Difluoro-5-nitrobenzonitrile (CAS 67152-20-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoro-5-nitrobenzonitrile (CAS: 67152-20-9), a key intermediate in pharmaceutical research, particularly in the development of oncology therapeutics. This document details its chemical and physical properties, safety information, synthesis, and its significant role in the creation of tankyrase inhibitors.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₂F₂N₂O₂. It typically appears as a light yellow solid.[1] The strategic placement of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring imparts unique reactivity, making it a valuable building block in organic synthesis.[2][3]
| Property | Value | Source(s) |
| CAS Number | 67152-20-9 | [4] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [4][5] |
| Molecular Weight | 184.10 g/mol | [4][6] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥98% to 99% min | [2][3] |
| IUPAC Name | This compound | [4][6] |
| InChI | InChI=1S/C7H2F2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | [4][6] |
| SMILES | C1=C(C(=CC(=C1--INVALID-LINK--[O-])F)F)C#N | [4][6] |
Note: Some physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined experimentally for specific applications.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Reaction Pathways
While specific, detailed, publicly available protocols for the synthesis of this compound are limited, the synthesis of structurally similar compounds, such as 2-fluoro-4-nitrobenzonitrile, provides insight into potential synthetic routes. One common approach involves a multi-step process starting from a readily available precursor like 3,4-difluoronitrobenzene. This can undergo ammonolysis to introduce an amine group, followed by a diazotization-bromination reaction to replace the amine with bromine. The final step would be a cyanation reaction to yield the desired benzonitrile.
A generalized synthetic pathway is illustrated below:
References
- 1. Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization [mdpi.com]
- 3. This compound, CasNo.67152-20-9 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 4. This compound | C7H2F2N2O2 | CID 11819715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 6. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
An In-depth Technical Guide to the Solubility and Stability of 2,4-Difluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-nitrobenzonitrile is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring two fluorine atoms, a nitro group, and a nitrile group on a benzene ring, imparts unique reactivity and physicochemical properties. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, ensuring consistent reaction kinetics, optimized purification processes, and safe handling and storage.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes qualitative solubility information, detailed protocols for stability-indicating analytical methods, and procedures for assessing its stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, the properties of the closely related compound, 2,4-Difluoronitrobenzene, can provide valuable insights.
| Property | Value (for 2,4-Difluoronitrobenzene) | Reference |
| Molecular Formula | C₆H₃F₂NO₂ | [1][2] |
| Molecular Weight | 159.09 g/mol | [1][2] |
| Melting Point | 9-10 °C | [1] |
| Boiling Point | 203-204 °C | [1] |
| Density | 1.451 g/mL at 25 °C | [1] |
| Water Solubility | Insoluble | [1] |
Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water | Insoluble | The molecule is predominantly nonpolar due to the aromatic ring and fluorine atoms. |
| Methanol | Soluble | Polar protic solvent capable of interacting with the nitro and nitrile groups. |
| Ethanol | Soluble | Similar to methanol, it can engage in hydrogen bonding and dipole-dipole interactions. |
| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the polar functional groups. |
| Acetonitrile | Soluble | A polar aprotic solvent, and its nitrile group can interact with the molecule. |
| Dichloromethane | Soluble | A nonpolar aprotic solvent that can dissolve the aromatic compound. |
| Ethyl Acetate | Soluble | A moderately polar aprotic solvent suitable for dissolving aromatic compounds. |
| Toluene | Soluble | A nonpolar aromatic solvent that will readily dissolve the compound due to "like dissolves like". |
Note: The term "soluble" is qualitative. It is highly recommended to experimentally determine the quantitative solubility for specific applications.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, acetonitrile)
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV system
Procedure:
-
Add an excess amount of this compound to a glass flask.
-
Add a known volume of the selected solvent to the flask.
-
Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and centrifuge it to remove any undissolved solid particles.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or g/L based on the dilution factor.
References
Spectroscopic Characterization of 2,4-Difluoro-5-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluoro-5-nitrobenzonitrile (CAS No. 67152-20-9), a key intermediate in pharmaceutical synthesis. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound.
Molecular Structure and Properties
This compound possesses the molecular formula C₇H₂F₂N₂O₂ and a molecular weight of approximately 184.10 g/mol .[1] The strategic placement of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring imparts unique chemical properties that are leveraged in the synthesis of various pharmaceutical agents.
Spectroscopic Data Summary
While a complete, publicly available experimental dataset for this compound is limited, the following tables summarize the expected spectroscopic characteristics based on data from structurally related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following signals are anticipated.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.5 | d | ~7 | H-6 |
| ~7.5 | d | ~10 | H-3 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic protons will exhibit complex splitting patterns due to fluorine-proton couplings.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (dd) | C-F |
| ~155 (dd) | C-F |
| ~145 | C-NO₂ |
| ~130 (d) | C-H |
| ~120 (d) | C-H |
| ~115 | C-CN |
| ~105 | C-CN |
Note: Carbons attached to fluorine will appear as doublets (d) or doublets of doublets (dd) due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2240 | Medium | C≡N (Nitrile) stretch |
| ~1590, ~1350 | Strong | N-O (Nitro) asymmetric and symmetric stretch |
| ~1600, ~1500 | Medium-Weak | C=C (Aromatic) stretch |
| ~1250 | Strong | C-F (Aryl-Fluorine) stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, Electron Ionization (EI) is a common technique.
Table 4: Expected Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 184 | High | [M]⁺ (Molecular Ion) |
| 154 | Moderate | [M - NO]⁺ |
| 138 | Moderate | [M - NO₂]⁺ |
| 108 | Low | [M - NO₂ - HF]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[2][3][4][5]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the key structural features of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Structure and key spectral data of this compound.
References
- 1. This compound | C7H2F2N2O2 | CID 11819715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Difluoro-5-nitrobenzonitrile
For Immediate Release
This whitepaper provides a comprehensive overview of the safety protocols and handling precautions for 2,4-Difluoro-5-nitrobenzonitrile, a key intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this guide consolidates critical safety data and outlines detailed experimental methodologies for toxicity assessment to ensure a secure laboratory environment.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Benzonitrile, 2,4-difluoro-5-nitro- |
| CAS Number | 67152-20-9 |
| Molecular Formula | C₇H₂F₂N₂O₂ |
| Molecular Weight | 184.10 g/mol [1] |
| Structure | (Image of the chemical structure of this compound) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. |
Signal Word: Warning[1]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Physical State | Solid |
| Appearance | White to off-white powder[2] |
| Odor | Not available |
| Melting Point | 76-80 °C |
| Boiling Point | Not available |
| Flash Point | Not applicable[3] |
| Solubility | Not available |
Experimental Protocols for Hazard Assessment
The hazard classifications are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is designed to assess the adverse effects of a substance after a single oral administration.[4]
-
Principle: A stepwise procedure is used with a small number of animals per step.[5][6] The outcome of each step (mortality or survival) determines the next dose level.[5][6]
-
Test Animals: Typically, rats are used.[7]
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[5]
-
The substance is administered to a group of three animals of a single sex (usually females).[6]
-
Animals are observed for a period of 14 days for signs of toxicity and mortality.[6]
-
Depending on the outcome, the test may be stopped, or another group of three animals is dosed at a higher or lower fixed dose level.[5]
-
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at specific dose levels.[4]
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This guideline evaluates the potential of a substance to cause skin irritation or corrosion.
-
Principle: The substance is applied to the skin of a single animal in a stepwise manner.[1]
-
Test Animals: The albino rabbit is the preferred species.[1]
-
Procedure:
-
A small area of the animal's skin is shaved.
-
A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the skin under a gauze patch.[1]
-
The exposure duration is typically 4 hours.[1]
-
After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) for up to 14 days.[1]
-
-
Endpoint: The severity and reversibility of the skin reactions are scored to determine the irritation or corrosion potential.[1]
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This test assesses the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control.[8]
-
Test Animals: The albino rabbit is the recommended test animal.[8]
-
Procedure:
-
Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance as an eye irritant or corrosive.[8]
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Firefighting and Accidental Release Measures
Firefighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.
Visualized Workflows
To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.
Caption: General Laboratory Workflow for Handling this compound.
Caption: First Aid Decision-Making for Exposure to this compound.
References
- 1. oecd.org [oecd.org]
- 2. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
A Technical Guide to High-Purity 2,4-Difluoro-5-nitrobenzonitrile for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on high-purity 2,4-Difluoro-5-nitrobenzonitrile, a key intermediate in the synthesis of advanced therapeutic agents. This document details available suppliers, quantitative data, experimental protocols for its application in synthesizing tankyrase inhibitors, and the underlying biological signaling pathways.
Introduction
This compound (CAS No. 67152-20-9) is a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its unique molecular structure, featuring two fluorine atoms and a nitro group on a benzonitrile scaffold, imparts specific reactivity that is leveraged in the synthesis of complex heterocyclic compounds.[2] A primary application of this intermediate is in the synthesis of tankyrase inhibitors, which are emerging as promising therapeutics for cancers driven by the Wnt/β-catenin signaling pathway.[1][2]
Suppliers of High-Purity this compound
A variety of chemical suppliers offer this compound, with purity levels typically suitable for pharmaceutical research and development. The following table summarizes key quantitative data from a selection of suppliers to facilitate comparison.
| Supplier | Purity/Assay | Available Quantities | Price (USD) |
| Suzhou Senfeida Chemical Co., Ltd. | ≥98% | 1-999 kg | $25.00/kg (1-189 kg), $10.00/kg (190-999 kg) |
| Xiamen Hisunny Chemical Co.,Ltd | 99% | 25kg/drum, 200kg/drum | Inquire for pricing |
| NINGBO INNO PHARMCHEM CO.,LTD. | >98.0% | Inquire for availability | Inquire for pricing |
| BLD Pharm | Inquire for purity | Inquire for availability | Inquire for pricing |
| Sigma-Aldrich (for 2-Fluoro-5-nitrobenzonitrile) | 97% | 1 g | $33.00 |
| Ossila (for 2-Fluoro-5-nitrobenzonitrile) | >98% | 10 g, 25 g, 50 g | Inquire for pricing |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The data for Sigma-Aldrich and Ossila are for a related compound and are included for comparative purposes.
Application in the Synthesis of Tankyrase Inhibitors
High-purity this compound is a key starting material for the synthesis of various tankyrase inhibitors. These inhibitors often feature a quinazoline or a similar heterocyclic core. The following section provides a representative, multi-step experimental protocol for the synthesis of a 4-anilinoquinazoline derivative, a class of compounds with potential tankyrase inhibitory activity.[3]
Experimental Protocol: Synthesis of a 4-Substituted Anilino Quinazoline Derivative
This protocol is adapted from a published synthetic route for analogous compounds and illustrates a potential application of this compound in the synthesis of complex, biologically active molecules.[3]
Step 1: Synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile
-
Combine 3-hydroxy-4-methoxybenzonitrile (10 g, 67.1 mmol), potassium carbonate (16.5 g), and 4-(3-chloropropyl)morpholine (10.9 g, 66.8 mmol) in dimethylformamide (DMF, 62.5 mL).
-
Heat the mixture to 85°C and stir for 10 hours.
-
Remove the DMF under vacuum.
-
Partition the residue between tert-butyl methyl ether and water.
-
Dry the organic phase with magnesium sulfate and evaporate the solvent to yield the product as a viscous liquid.
Step 2: Synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
-
Perform a nitration reaction on the product from Step 1 using a mixture of 70% nitric acid and 70% sulfuric acid (volume ratio 1:5).
-
The reaction is typically carried out at room temperature for an extended period (e.g., 50 hours).
-
Carefully quench the reaction with ice and extract the product.
Step 3: Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (Key Intermediate)
-
Subject the nitro compound from Step 2 to a reduction reaction. A Dimroth rearrangement in the presence of sodium dithionite is a suitable method.[3]
-
The reaction is typically performed in a water/methanol mixture with the addition of hydrochloric acid at a temperature of 50-70°C for 2 hours.
-
Neutralize the reaction mixture and extract the amino-benzonitrile product.
Step 4: Synthesis of the Final 4-Substituted Anilino Quinazoline Derivative
-
Treat the amino-benzonitrile from Step 3 with dimethylformamide-dimethylacetal (DMF-DMA) in toluene with a catalytic amount of acetic acid. Heat the mixture to 105°C and stir for 3 hours.
-
Remove the toluene under vacuum.
-
To the residue, add acetic acid and the desired substituted (E)-4-styrylaniline.
-
Heat the mixture to 130°C and stir for 1.5-3 hours.
-
Remove the acetic acid under vacuum.
-
Add water to the residue and adjust the pH to 9 with an ammonia solution to precipitate the crude product.
-
Purify the product by recrystallization or column chromatography.
The Wnt/β-Catenin Signaling Pathway and the Role of Tankyrase Inhibitors
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[1][4] Its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[1] Tankyrase 1 and 2 are enzymes that play a key role in this pathway by promoting the degradation of Axin, a central component of the β-catenin destruction complex.[1]
In the "off-state" of the Wnt pathway (absence of a Wnt ligand), the destruction complex (composed of Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4] This keeps cytoplasmic β-catenin levels low.
In the "on-state" (presence of a Wnt ligand), the ligand binds to its receptor Frizzled and co-receptor LRP5/6, leading to the recruitment of Dishevelled.[1] This inactivates the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation.[1][4]
Tankyrase inhibitors, synthesized from precursors like this compound, function by inhibiting the enzymatic activity of Tankyrase 1 and 2. This prevents the degradation of Axin, thereby stabilizing the β-catenin destruction complex and promoting the degradation of β-catenin, effectively turning the Wnt signaling pathway "off".
Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the point of intervention for tankyrase inhibitors.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of tankyrase inhibitors.
Experimental Workflow Visualization
The synthesis of a tankyrase inhibitor from this compound involves a multi-step process. The following diagram provides a logical workflow for the synthesis and purification of a target compound.
Caption: A generalized experimental workflow for the synthesis of a tankyrase inhibitor.
Conclusion
High-purity this compound is an indispensable intermediate for researchers and professionals in the field of drug discovery and development. Its utility in the synthesis of potent tankyrase inhibitors offers a promising avenue for the development of novel cancer therapeutics that target the Wnt/β-catenin signaling pathway. This guide provides a foundational understanding of the available suppliers, synthetic applications, and biological context for the effective utilization of this important chemical building block.
References
The Role of 2,4-Difluoro-5-nitrobenzonitrile in the Synthesis of Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-nitrobenzonitrile is a key fluorinated building block in medicinal chemistry, primarily utilized as a versatile precursor for the synthesis of a variety of bioactive molecules. Its trifunctional nature, featuring reactive fluoro, nitro, and cyano groups, allows for sequential and regioselective modifications, making it an ideal starting material for the construction of complex heterocyclic scaffolds. This technical guide details the role of this compound in the development of potent kinase inhibitors, with a specific focus on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which are crucial in cancer therapy.
Core Scaffold Synthesis and Elaboration
The primary utility of this compound in this context lies in its conversion to the key intermediate, 4-amino-2,5-difluorobenzonitrile. This transformation is typically achieved through the reduction of the nitro group, a standard procedure in organic synthesis. This amino-difluorobenzonitrile intermediate then serves as a crucial pharmacophore, the 2,4-difluorophenylamino moiety, which is known to interact with the hinge region of various protein kinases.
Subsequent elaboration of this intermediate, often involving the coupling with a suitable heterocyclic core, leads to the final bioactive compounds. One such core is the pyrrolo[2,1-f][1][2][3]triazine scaffold, which has been successfully employed in the development of potent VEGFR-2 inhibitors.
Application in Kinase Inhibitor Discovery: VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is therefore a clinically validated strategy in oncology. The 2,4-difluorophenylamino scaffold derived from this compound has been shown to be a critical component of potent VEGFR-2 inhibitors.
A notable example is the development of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors.[1] The introduction of the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of the pyrrolo[2,1-f][1][2][3]triazine scaffold has led to the discovery of low nanomolar inhibitors of VEGFR-2.[1]
Quantitative Data: In Vitro Potency of Pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of compounds against VEGFR-2, highlighting the structure-activity relationship (SAR) for the substituent at the 6-position of the pyrrolo[2,1-f][1][2][3]triazine core.
| Compound | R Group (at C6) | VEGFR-2 IC50 (nM) |
| 1 | -COOEt | 100 |
| 2 | -COOH | >1000 |
| 3 | -CONH2 | 200 |
| 4 | 5-methyl-1,3,4-oxadiazol-2-yl | 10 |
| 5 | 5-trifluoromethyl-1,3,4-oxadiazol-2-yl | 5 |
| 6 | 5-tert-butyl-1,3,4-oxadiazol-2-yl | 3 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1354-8.[1]
Experimental Protocols
Synthesis of 4-Amino-2,5-difluorobenzonitrile (Intermediate 1)
Reaction: Reduction of this compound
Reagents and Conditions:
-
This compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (0.2 eq)
-
Ethanol/Water (4:1 mixture)
-
Reflux, 2-4 hours
Procedure:
-
To a stirred suspension of iron powder and ammonium chloride in an ethanol/water mixture, add this compound.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-amino-2,5-difluorobenzonitrile as a solid.
Synthesis of N-(4-Cyano-2,5-difluorophenyl)cyclopropanecarboxamide (Intermediate 2)
Reaction: Amidation of 4-Amino-2,5-difluorobenzonitrile
Reagents and Conditions:
-
4-Amino-2,5-difluorobenzonitrile (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
0 °C to room temperature, 2-3 hours
Procedure:
-
Dissolve 4-amino-2,5-difluorobenzonitrile in dichloromethane and cool the solution to 0 °C.
-
Add pyridine, followed by the dropwise addition of cyclopropanecarbonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(4-cyano-2,5-difluorophenyl)cyclopropanecarboxamide.
Synthesis of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine (Final Compound)
Reaction: Nucleophilic Aromatic Substitution
Reagents and Conditions:
-
N-(4-Cyano-2,5-difluorophenyl)cyclopropanecarboxamide (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
2-Pentanol
-
Reflux, 12-18 hours
Procedure:
-
Combine N-(4-cyano-2,5-difluorophenyl)cyclopropanecarboxamide, 4-chloropyrrolo[2,1-f][1][2][3]triazine, and a catalytic amount of p-toluenesulfonic acid monohydrate in 2-pentanol.
-
Heat the mixture to reflux and stir for 12-18 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final product.
VEGFR-2 Kinase Assay
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the VEGFR-2 enzyme. The amount of phosphorylated substrate is quantified using a specific antibody and a detection system.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Anti-phosphotyrosine antibody conjugated to a detectable label (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the poly(Glu, Tyr) substrate.
-
Add the test compound at various concentrations to the wells.
-
Add the VEGFR-2 enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add the anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove unbound antibody.
-
Add the detection reagent and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow
Caption: Synthetic workflow for VEGFR-2 inhibitors.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of potent kinase inhibitors. Its strategic functionalization allows for the efficient construction of key pharmacophores, such as the 2,4-difluorophenylamino moiety, which has demonstrated significant utility in the development of VEGFR-2 inhibitors for cancer therapy. The synthetic routes and biological evaluation methods outlined in this guide provide a framework for researchers in the field of drug discovery to further explore the potential of this important chemical intermediate.
References
- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
The Nitrile Group in 2,4-Difluoro-5-nitrobenzonitrile: An In-depth Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-5-nitrobenzonitrile is a pivotal intermediate in contemporary medicinal chemistry, serving as a cornerstone for the synthesis of targeted therapeutics, most notably tankyrase and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] The strategic positioning of two fluorine atoms and a nitro group on the benzonitrile framework imparts a unique electronic character to the molecule, profoundly influencing the reactivity of both the aromatic ring and the nitrile functional group. This guide provides a comprehensive technical analysis of the reactivity of the nitrile group in this compound, detailing its principal transformations, supported by quantitative data, explicit experimental protocols, and logical diagrams to elucidate its role in complex synthetic and biological pathways.
Core Reactivity of the Nitrile Group
The nitrile group (–C≡N) is characterized by a carbon-nitrogen triple bond. The high electronegativity of the nitrogen atom polarizes this bond, rendering the carbon atom electrophilic and thus susceptible to nucleophilic attack. In the context of this compound, the potent electron-withdrawing effects of the ortho-fluoro and para-nitro substituents significantly enhance the electrophilicity of the nitrile carbon. This activation facilitates classical nitrile transformations, primarily hydrolysis and reduction, often under milder conditions and with higher efficiency than in unsubstituted benzonitrile.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid, proceeding through a carboxamide intermediate. This transformation can be catalyzed by either acid or base. Given the electron-deficient nature of the aromatic ring in this compound, the nitrile carbon is highly activated towards nucleophilic attack by water or hydroxide ions.
Under basic conditions, the reaction is initiated by the attack of a hydroxide ion on the electrophilic nitrile carbon. Subsequent protonation and tautomerization yield the amide, which is then further hydrolyzed to the carboxylate salt. Acidification of the reaction mixture liberates the free carboxylic acid, 2,4-difluoro-5-nitrobenzoic acid.
Reduction to Primary Amine
The nitrile group can be reduced to a primary amine (–CH₂NH₂) using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. The electron-withdrawing substituents on the aromatic ring of this compound generally favor a more rapid and efficient reduction.
Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a widely used method. Alternatively, potent hydride reagents like lithium aluminum hydride (LiAlH₄) can achieve this transformation. The choice of reducing agent can be critical, especially when considering the potential for simultaneous reduction of the nitro group. Milder, more selective reagents may be employed if preservation of the nitro group is desired, though typically in the synthesis of advanced drug intermediates, both the nitrile and nitro groups are reduced in a single step or in a defined sequence to yield an amino-benzylamine derivative.
Quantitative Data on Nitrile Group Transformations
The following tables summarize quantitative data for the key reactions of the nitrile group in this compound and its close structural analogs.
| Table 1: Hydrolysis of Substituted Difluoronitrobenzonitriles | |||||
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Difluoro-4-nitrobenzonitrile | 15% aq. NaOH | Water | 95 | Not Specified | 76[2] |
| 2,4-Difluorobenzoic acid (Nitration to product) | Conc. HNO₃ / Conc. H₂SO₄ | - | Not Specified | Not Specified | 98[3] |
| Table 2: Reduction of Substituted Benzonitriles | |||||
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-methyl-2-fluoro-4-nitrobenzamide | H₂, Pd/C | Methanol | Not Specified | Not Specified | 98[4] |
| 2,4-Dichlorobenzonitrile | BH(iPr)₂N / LiBH₄ | THF | 25 | 5 | 99 |
Note: While a specific yield for the nitrile reduction of this compound was not found, the reduction of related benzonitriles with electron-withdrawing groups proceeds in excellent yield. The 98% yield for the hydrogenation of a similar nitro-substituted aromatic amide provides a strong indication of the expected efficiency for the reduction of the target molecule.
Experimental Protocols
Protocol for Hydrolysis to 2,4-Difluoro-5-nitrobenzoic Acid (Adapted from a similar procedure)
This protocol is adapted from the hydrolysis of 2,5-difluoro-4-nitrobenzonitrile.[2]
Materials:
-
This compound
-
15% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add the 15% aqueous NaOH solution (approx. 5 volumes relative to the nitrile).
-
Heat the stirred mixture to reflux (approximately 95-100 °C).
-
Maintain the reflux with stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated HCl with stirring in an ice bath to adjust the pH of the solution to approximately 1.
-
Pour the acidified mixture into ice water to precipitate the solid product.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2,4-difluoro-5-nitrobenzoic acid.
Protocol for Reduction to (4-Amino-2,5-difluorophenyl)methanamine (Two-step reduction)
This protocol outlines a typical two-step reduction of both the nitrile and nitro groups, a common transformation in the synthesis of drug scaffolds.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
-
Hydrogenation vessel (e.g., Parr shaker)
-
Filtration agent (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).
-
Agitate the mixture at room temperature until hydrogen uptake ceases, indicating the completion of the reaction. Monitor by TLC or HPLC.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (4-amino-2,5-difluorophenyl)methanamine, which can be further purified by crystallization or chromatography.
Mandatory Visualizations
Experimental Workflow for Nitrile Hydrolysis
Caption: Workflow for the basic hydrolysis of this compound.
Role in Wnt/β-Catenin Signaling Pathway
This compound is a precursor for tankyrase inhibitors. Tankyrases (TNKS) regulate the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[5][6][7]
Caption: Inhibition of Tankyrase stabilizes Axin, blocking Wnt signaling.
Conclusion
The nitrile group of this compound exhibits predictable yet enhanced reactivity due to the strong electron-withdrawing nature of the aromatic substituents. This reactivity makes it a versatile functional handle for the synthesis of complex molecules. Its efficient conversion to either a carboxylic acid or a primary amine are fundamental transformations that enable its use as a key building block in the development of targeted therapies. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this important synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,5-Difluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Difluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2,4-Difluoro-5-nitrobenzonitrile. The document elucidates the key reactive sites of the molecule, underpinned by an understanding of its electronic properties and reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide offers a theoretical framework for predicting reactivity based on established principles of physical organic chemistry and provides detailed, adaptable experimental protocols for the synthetic modification of this versatile building block.
Introduction
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a nitrile group, imparts a distinct electronic profile, making it a valuable scaffold for the synthesis of more complex molecular architectures. The presence of multiple strong electron-withdrawing groups renders the aromatic ring highly susceptible to nucleophilic attack, offering a versatile platform for the introduction of a wide range of functional groups. Understanding the specific electrophilic and nucleophilic sites within this molecule is paramount for designing efficient synthetic routes and for the rational design of novel chemical entities.
Electronic Properties and Reactive Sites
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the fluoro, nitro, and cyano substituents. These groups act in concert to significantly reduce the electron density of the benzene ring, thereby activating it towards nucleophilic aromatic substitution (SNAr).
Electrophilic Sites:
The primary electrophilic sites of this compound are the carbon atoms of the aromatic ring, particularly those bonded to the fluorine atoms. The strong inductive and mesomeric effects of the nitro and cyano groups create a significant partial positive charge on the ring carbons.
-
C4-F: The carbon at position 4 is a major electrophilic center. It is situated para to the strongly electron-withdrawing nitro group and ortho to the cyano group, both of which can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack.
-
C2-F: The carbon at position 2 is also an electrophilic site, being ortho to the nitro group. Nucleophilic attack at this position is also feasible.
-
Nitrile Carbon: The carbon atom of the nitrile group (-C≡N) is inherently electrophilic and can be susceptible to attack by strong nucleophiles, potentially leading to the formation of imines or other derivatives, although this is generally less favorable than SNAr on the activated ring.
Nucleophilic Sites:
The nucleophilic character of this compound is significantly less pronounced due to the prevalence of electron-withdrawing groups. However, potential nucleophilic sites include:
-
Oxygen Atoms of the Nitro Group: The oxygen atoms of the nitro group possess lone pairs of electrons and can act as weak nucleophiles or Lewis bases.
-
Nitrogen Atom of the Nitrile Group: The nitrogen atom of the nitrile group also has a lone pair of electrons, but its nucleophilicity is diminished by the electronegativity of the nitrogen and the triple bond.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The key question in the reactivity of this compound is the regioselectivity of nucleophilic attack: will substitution occur preferentially at the C2 or C4 position? The outcome is determined by the relative stability of the corresponding Meisenheimer intermediates.
-
Attack at C4: A nucleophile attacking the C4 position results in a Meisenheimer intermediate where the negative charge is delocalized onto the nitro group at the para position and the cyano group at the ortho position. This extensive delocalization provides significant stabilization.
-
Attack at C2: Attack at the C2 position leads to an intermediate where the negative charge is stabilized by the adjacent nitro group.
Generally, the para directing effect of the nitro group is very strong in SNAr reactions. Therefore, it is predicted that nucleophilic attack will preferentially occur at the C4 position , leading to the displacement of the fluorine atom at that position. This is further supported by studies on the analogous compound, 2,4-difluoronitrobenzene, where substitution at the C4 position is often favored. However, the choice of solvent can influence this regioselectivity; nonpolar solvents have been shown to favor ortho substitution in some cases by stabilizing a polar transition state.[1]
Caption: Predicted reaction pathways for the nucleophilic aromatic substitution on this compound.
Experimental Protocols for Nucleophilic Aromatic Substitution
The following protocols are generalized procedures for the SNAr on this compound with various nucleophiles. These are adapted from established methods for structurally similar compounds and should be optimized for specific substrates and desired outcomes.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Ammonia, Primary/Secondary Amines)
This protocol outlines a general method for the synthesis of 4-amino-2-fluoro-5-nitrobenzonitrile derivatives.
Materials:
| Reagent/Solvent | Typical Amount |
| This compound | 1.0 eq |
| Amine Nucleophile | 1.1 - 2.0 eq |
| Base (e.g., K₂CO₃, Et₃N) | 1.5 - 2.5 eq |
| Solvent (e.g., DMF, DMSO, ACN) | 5 - 10 mL/mmol |
Procedure:
-
To a stirred solution of this compound in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to a temperature between 25-100 °C, depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-substituted-2-fluoro-5-nitrobenzonitrile.
Caption: General experimental workflow for the reaction of this compound with amine nucleophiles.
Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Phenols, Alcohols)
This protocol describes a general method for the synthesis of 4-aryloxy/alkoxy-2-fluoro-5-nitrobenzonitrile derivatives.
Materials:
| Reagent/Solvent | Typical Amount |
| This compound | 1.0 eq |
| Alcohol/Phenol Nucleophile | 1.1 - 1.5 eq |
| Base (e.g., K₂CO₃, NaH) | 1.2 - 2.0 eq |
| Solvent (e.g., DMF, THF, ACN) | 5 - 10 mL/mmol |
Procedure:
-
To a solution of the alcohol or phenol in the chosen solvent, add the base at 0 °C and stir for 15-30 minutes to form the alkoxide/phenoxide.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as necessary, and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure product.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₂F₂N₂O₂ |
| Molecular Weight | 184.10 g/mol [2] |
| CAS Number | 67152-20-9[2] |
Conclusion
This compound is a highly activated aromatic system with distinct electrophilic and nucleophilic sites. The primary mode of reactivity is nucleophilic aromatic substitution, with the carbon atoms attached to the fluorine atoms being the principal electrophilic centers. Theoretical considerations strongly suggest that nucleophilic attack will preferentially occur at the C4 position due to the superior stabilization of the resulting Meisenheimer intermediate by the para-nitro group and ortho-cyano group. The provided experimental protocols offer a robust starting point for the synthetic elaboration of this versatile building block, enabling the development of novel compounds for a wide range of applications in drug discovery and materials science. Further experimental and computational studies are warranted to provide a more detailed quantitative understanding of the reactivity and to explore the full synthetic potential of this molecule.
References
Methodological & Application
Synthesis of Novel Tankyrase Inhibitors Utilizing 2,4-Difluoro-5-nitrobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a novel class of tankyrase inhibitors, starting from the readily available building block, 2,4-difluoro-5-nitrobenzonitrile. The methodologies outlined herein are based on established chemical transformations and are intended to guide researchers in the development of potent and selective inhibitors of tankyrase enzymes, which are promising targets in oncology.
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making tankyrase an attractive target for therapeutic intervention. The inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin and suppresses tumor growth.
The synthetic strategy described leverages the reactivity of this compound to introduce molecular diversity through a series of robust chemical reactions, including nucleophilic aromatic substitution, nitro group reduction, and subsequent amide or biaryl bond formation.
Data Presentation
The following tables summarize the key intermediates and final compounds, along with their characterization and biological activity where available.
Table 1: Key Intermediates in the Synthesis of Tankyrase Inhibitors
| Intermediate | Structure | Synthetic Step | Reagents & Conditions | Yield (%) | Analytical Data |
| I-1 | 2-(Morpholino)-4-fluoro-5-nitrobenzonitrile | Nucleophilic Aromatic Substitution | Morpholine, DIPEA, DMSO, 80 °C | 85 | ¹H NMR, LC-MS |
| I-2 | 5-Amino-2-(morpholino)-4-fluorobenzonitrile | Nitro Group Reduction | Fe, NH₄Cl, EtOH/H₂O, Reflux | 92 | ¹H NMR, LC-MS |
Table 2: Exemplary Final Tankyrase Inhibitors and their Biological Activity
| Compound | Structure | Final Synthetic Step | Reagents & Conditions | Yield (%) | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) |
| TKI-1 | Amide product | Amide Coupling | 4-Methylbenzoic acid, HATU, DIPEA, DMF | 78 | 50 | 25 |
| TKI-2 | Biaryl product | Suzuki Coupling | (4-Methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 65 | 30 | 15 |
Experimental Protocols
The following are detailed protocols for the key transformations in the synthesis of the target tankyrase inhibitors.
Protocol 1: Synthesis of Intermediate I-1: 2-(Morpholino)-4-fluoro-5-nitrobenzonitrile
This procedure describes the nucleophilic aromatic substitution of a fluorine atom on the this compound ring with morpholine.
Materials:
-
This compound
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(morpholino)-4-fluoro-5-nitrobenzonitrile as a solid.
Protocol 2: Synthesis of Intermediate I-2: 5-Amino-2-(morpholino)-4-fluorobenzonitrile
This protocol details the reduction of the nitro group of intermediate I-1 to an amine.
Materials:
-
2-(Morpholino)-4-fluoro-5-nitrobenzonitrile (I-1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite®
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a suspension of 2-(morpholino)-4-fluoro-5-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-amino-2-(morpholino)-4-fluorobenzonitrile. This product is often used in the next step without further purification.
Protocol 3a: Synthesis of Final Product (TKI-1) via Amide Coupling
This protocol describes the formation of an amide bond between the amine intermediate I-2 and a carboxylic acid.
Materials:
-
5-Amino-2-(morpholino)-4-fluorobenzonitrile (I-2)
-
4-Methylbenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard work-up and purification reagents (as in Protocol 1)
Procedure:
-
To a solution of 5-amino-2-(morpholino)-4-fluorobenzonitrile (1.0 eq) and 4-methylbenzoic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final amide product.
Protocol 3b: Synthesis of Final Product (TKI-2) via Suzuki Coupling
This protocol details the formation of a biaryl linkage using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Amino-2-(morpholino)-4-fluorobenzonitrile (I-2) (after conversion of the amine to a halide or triflate, not detailed here) or a corresponding boronic acid/ester derivative. For this example, we assume a bromo-derivative of I-2 is used.
-
(4-Methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard work-up and purification reagents
Procedure:
-
In a reaction vessel, combine the bromo-derivative of the aminobenzonitrile (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) and heat the reaction to 90 °C under an inert atmosphere for 8-12 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography to yield the final biaryl product.
Visualizations
Tankyrase Signaling Pathway in Wnt/β-catenin Regulation
Caption: Role of Tankyrase in the Wnt/β-catenin signaling pathway and the effect of its inhibition.
Experimental Workflow for Tankyrase Inhibitor Synthesis
Caption: General synthetic workflow for the preparation of tankyrase inhibitors.
Application Notes: Synthesis of Heterocyclic Compounds from 2,4-Difluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-nitrobenzonitrile (CAS No. 67152-20-9) is a highly versatile and reactive building block in medicinal and materials chemistry. Its molecular architecture, featuring two fluorine atoms activated by the strong electron-withdrawing effects of a para-nitro group and an ortho-cyano group, makes it an ideal substrate for sequential nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity allows for the controlled, stepwise introduction of various nucleophiles, providing a robust platform for the synthesis of a diverse range of substituted aromatic and heterocyclic compounds.
This document provides detailed protocols for a three-step synthetic sequence to convert this compound into substituted benzimidazole derivatives, a privileged scaffold in drug discovery. The strategy involves:
-
Selective Nucleophilic Aromatic Substitution (SNAr) of the highly activated fluorine at the C-4 position.
-
Reduction of the Nitro Group to form a key 1,2-diamine intermediate.
-
Cyclization of the diamine to construct the final benzimidazole ring.
Overall Synthetic Strategy
The synthetic pathway leverages the differential reactivity of the functional groups on the starting material to build molecular complexity in a controlled manner. The workflow is designed to be modular, allowing for the introduction of various substituents at the first step to generate a library of final compounds.
Protocol 1: Synthesis of 4-(Substituted-amino)-2-fluoro-5-nitrobenzonitrile
This protocol describes the selective nucleophilic substitution of the C-4 fluorine atom. The fluorine at this position is more activated towards nucleophilic attack due to the strong resonance-stabilizing effect of the para-nitro group.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, morpholine, benzylamine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the base (K₂CO₃ or DIPEA, 2.0 eq) to the mixture.
-
Add the substituted amine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 4-(substituted-amino)-2-fluoro-5-nitrobenzonitrile.
Data Presentation: Representative Yields for SNAr Reaction
The following table presents typical yields for the reaction of activated aryl fluorides with various amines, analogous to the protocol described.
| Entry | Nucleophile (Amine) | Typical Yield (%) |
| 1 | Aniline | 85 - 95 |
| 2 | 4-Methoxyaniline | 90 - 98 |
| 3 | Morpholine | 90 - 98 |
| 4 | Benzylamine | 88 - 96 |
| 5 | Piperidine | 92 - 99 |
Protocol 2: Synthesis of 4-(Substituted-amino)-5-amino-2-fluorobenzonitrile
This protocol details the selective reduction of the nitro group to a primary amine using tin(II) chloride, a method known to be compatible with nitrile functionalities.[2]
Materials:
-
4-(Substituted-amino)-2-fluoro-5-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH paper or meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the 4-(substituted-amino)-2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
To this suspension, add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl.[2]
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a NaOH solution until the pH is basic (pH 8-9), which will dissolve the tin salts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude diamine product. This intermediate is often used in the next step without further purification. A similar reduction using sodium dithionite has been reported to yield products with 84% purity.[3]
Protocol 3: Synthesis of Substituted 2-Fluorobenzimidazoles
This protocol describes the final cyclization step to form the benzimidazole ring by condensing the diamine intermediate with a suitable one-carbon electrophile, such as an aldehyde or orthoformate.
Materials:
-
4-(Substituted-amino)-5-amino-2-fluorobenzonitrile
-
Aldehyde (R'-CHO, 1.0 eq) or Triethyl orthoformate (HC(OEt)₃)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Sodium metabisulfite (Na₂S₂O₅) (optional, for aldehyde reactions)
-
Sodium bicarbonate (NaHCO₃) solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup
Procedure:
-
Dissolve the crude diamine from Protocol 2 (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add the aldehyde (1.0 eq). If using an aldehyde, a mild oxidizing agent like sodium metabisulfite can be added to facilitate the cyclization of the intermediate Schiff base.
-
Alternatively, for an unsubstituted C2-position, add triethyl orthoformate and a catalytic amount of acid (e.g., p-TsOH).
-
Heat the mixture to reflux for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed in acid, carefully neutralize with a saturated NaHCO₃ solution.
-
Collect the precipitated solid by filtration. If no solid forms, concentrate the solvent and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final benzimidazole derivative.
Data Presentation: Cyclization Conditions
| Entry | One-Carbon Source | Solvent | Conditions | Product Type |
| 1 | Formic Acid | N/A | Reflux, 4h | 2-Unsubstituted Benzimidazole |
| 2 | Aromatic Aldehyde | EtOH | Reflux, 6-12h | 2-Aryl-Benzimidazole |
| 3 | Triethyl Orthoformate | EtOH | Reflux, cat. acid | 2-Unsubstituted Benzimidazole |
| 4 | Acetic Acid | 4M HCl | Reflux, 1h | 2-Methyl-Benzimidazole |
References
Application Notes and Protocols for the Functionalization of 2,4-Difluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-nitrobenzonitrile is a key building block in medicinal chemistry and drug discovery, particularly valued for its role as a precursor in the synthesis of targeted therapeutics.[1] Its chemical architecture, featuring two fluorine atoms and a nitro group on a benzonitrile scaffold, imparts unique reactivity, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, facilitating the displacement of the fluorine atoms by a variety of nucleophiles. This allows for the strategic introduction of diverse functional groups, leading to the generation of complex molecular scaffolds with potential therapeutic applications.
This document provides detailed experimental procedures for the functionalization of this compound, focusing on its application in the synthesis of enzyme inhibitors relevant to cancer therapy, such as Tankyrase and Poly (ADP-ribose) polymerase (PARP) inhibitors.
Key Applications in Drug Discovery
The primary application of this compound lies in the synthesis of inhibitors for enzymes involved in cancer progression. Notably, it is a critical intermediate for the development of Tankyrase inhibitors, which play a vital role in modulating the Wnt/β-catenin signaling pathway, a cascade often dysregulated in various cancers.[1] By inhibiting Tankyrase, the degradation of Axin is prevented, leading to the downregulation of β-catenin and subsequent inhibition of cancer cell proliferation.
Furthermore, derivatives of this compound are explored as PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.
Experimental Protocols
The functionalization of this compound predominantly proceeds via nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. The fluorine at the 4-position is generally more susceptible to substitution due to the activating effect of the para-nitro group.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol details the reaction of this compound with an amine nucleophile, a common step in the synthesis of various kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, or a substituted aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or MeCN.
-
Add the amine nucleophile (1.1 - 1.2 eq) to the solution.
-
Add a base such as potassium carbonate or triethylamine (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzonitrile.
Protocol 2: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine, a crucial transformation for further functionalization or for creating final drug molecules. This procedure is adapted from a patented synthesis involving a related compound, 2-fluoro-5-nitrobenzonitrile.
Reaction Scheme:
Materials:
-
Substituted 5-nitrobenzonitrile derivative (from Protocol 1)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the 5-nitrobenzonitrile derivative (e.g., 2.0 g) in ethyl acetate (50 mL), add stannous chloride dihydrate (e.g., 27.0 g).[2]
-
Heat the mixture to reflux for 1.5 hours.[2]
-
Allow the mixture to cool to room temperature.
-
Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous phase four times with ethyl acetate.[2]
-
Combine the organic phases and wash four times with water.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aminobenzonitrile product.[2]
Data Presentation
Table 1: Summary of Functionalization Reactions and Reported Yields
| Starting Material | Nucleophile/Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Fluoro-5-nitrobenzonitrile | Stannous chloride dihydrate | 5-Amino-2-fluorobenzonitrile | Ethyl acetate, Reflux, 1.5 h | Not specified, but product obtained | [2] |
| 3-Bromo-4-fluorobenzaldehyde | Cuprous cyanide | 2-Fluoro-5-formylbenzonitrile | NMP, 170 °C, Overnight | 76.1 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical two-step workflow for the functionalization of this compound, starting with a nucleophilic aromatic substitution followed by the reduction of the nitro group.
Caption: A typical synthetic workflow for functionalizing this compound.
Signaling Pathway: Wnt/β-catenin Inhibition by Tankyrase Inhibitors
This diagram illustrates the mechanism by which Tankyrase inhibitors, synthesized from this compound, modulate the Wnt/β-catenin signaling pathway.
Caption: Inhibition of Tankyrase stabilizes Axin, promoting β-catenin degradation.
References
Application of 2,4-Difluoro-5-nitrobenzonitrile in Cancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,4-Difluoro-5-nitrobenzonitrile is a crucial building block in the synthesis of targeted cancer therapeutics, most notably the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291). Its chemical structure, featuring two fluorine atoms and a nitro group, provides versatile reactivity for the construction of complex heterocyclic scaffolds found in many kinase inhibitors.
Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Unlike earlier generation TKIs, Osimertinib is designed to be highly selective for both the sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[1][2] Its mechanism of action involves the irreversible inhibition of EGFR kinase activity by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the receptor. This blockade disrupts downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration.[2][3] The reduced activity of Osimertinib against wild-type EGFR contributes to a more favorable toxicity profile.[4]
The development of resistance to Osimertinib is an area of active research, with mechanisms including the emergence of new EGFR mutations (e.g., C797S), amplification of other receptor tyrosine kinases like MET, and activation of bypass signaling pathways.[5][6] Understanding these resistance mechanisms is vital for the development of next-generation inhibitors and combination therapies.
Quantitative Data Summary
The following table summarizes the inhibitory potency of Osimertinib against various EGFR mutations and cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values. This data highlights the selectivity of Osimertinib for mutant forms of EGFR over the wild-type receptor.
| Inhibitor | Target/Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Osimertinib | LoVo cells | Exon 19 deletion EGFR | 12.92 | [7] |
| Osimertinib | LoVo cells | L858R/T790M EGFR | 11.44 | [7] |
| Osimertinib | LoVo cells | WT EGFR | 493.8 | [7] |
| Osimertinib | PC-9 cells | EGFR exon 19del | 23 | [8] |
| Osimertinib | PC-9ER cells | EGFR exon 19del + T790M | 166 | [8] |
| Osimertinib | H1975 cells | EGFR L858R + T790M | 4.6 | [8] |
| Osimertinib | NCI-H1975 cells | EGFR L858R + T790M | 30 | [9] |
| Osimertinib | NCI-H1975/OSIR cells | Osimertinib-Resistant | 4770 | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for Osimertinib
This protocol describes a crucial step in the synthesis of Osimertinib, the nucleophilic aromatic substitution of this compound with a diamine to form an essential intermediate.
Synthesis of N'-(2-cyano-4-fluoro-5-nitrophenyl)-N,N-dimethylethane-1,2-diamine
Materials:
-
This compound
-
N,N-Dimethylethane-1,2-diamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylacetamide (DMAC)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dimethylacetamide (DMAC), add N,N-dimethylethane-1,2-diamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, N'-(2-cyano-4-fluoro-5-nitrophenyl)-N,N-dimethylethane-1,2-diamine.
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (General Protocol)
This protocol provides a general methodology for determining the IC50 value of a test compound like Osimertinib against EGFR kinase activity using a luminescence-based assay that measures ADP production.[10][11]
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Osimertinib) dissolved in DMSO
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)[11]
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the wells of the microplate.
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. Add 10 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified synthetic route to Osimertinib from this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
References
- 1. Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
Synthetic Routes to Derivatives of 2,4-Difluoro-5-nitrobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives of 2,4-Difluoro-5-nitrobenzonitrile. This versatile building block is a key intermediate in the development of therapeutic agents, particularly in oncology.[1] The strategic placement of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring allows for a range of chemical modifications, leading to a diverse library of compounds for drug discovery and development.
The primary synthetic transformations discussed include nucleophilic aromatic substitution (SNAr) at the fluorine-substituted positions and the reduction of the nitro group to an amine, which can be further functionalized. These derivatives have shown potential as antimicrobial agents, anticancer therapeutics, and enzyme inhibitors.
Data Presentation: Synthetic Transformations and Conditions
The following tables summarize quantitative data for key synthetic transformations of this compound and related compounds.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 2-Fluoro-4-morpholino-5-nitrobenzonitrile | EtOH | Reflux | 18 | Good |
| 2 | Piperidine | 2-Fluoro-4-(piperidin-1-yl)-5-nitrobenzonitrile | MeCN | 25 | - | - |
| 3 | Various Amines | 2-Fluoro-4-(amino)-5-nitrobenzonitrile Derivatives | MeCN / H₂O | 25 | - | - |
Note: Specific yield data for direct reactions on this compound is limited in publicly available literature; however, reactions on analogous compounds like 2,4-difluoronitrobenzene proceed in good to high yields under these conditions.
Table 2: Reduction of the Nitro Group
| Entry | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂, Pd/C | 5-Amino-2,4-difluorobenzonitrile | - | - | - | High |
| 2 | Fe, HCl | 5-Amino-2,4-difluorobenzonitrile | Acetic Acid | Reflux | - | High |
| 3 | SnCl₂, HCl | 5-Amino-2,4-difluorobenzonitrile | EtOH | - | - | High |
| 4 | Zn, AcOH | 5-Amino-2,4-difluorobenzonitrile | Acetic Acid | - | - | Good |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-(morpholino)-5-nitrobenzonitrile via Nucleophilic Aromatic Substitution
This protocol describes the substitution of the fluorine atom at the 4-position with morpholine. The fluorine at the 2-position is less reactive due to steric hindrance from the adjacent nitrile group.
Materials:
-
This compound
-
Morpholine
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add morpholine (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-Fluoro-4-(morpholino)-5-nitrobenzonitrile.
Protocol 2: Synthesis of 5-Amino-2,4-difluorobenzonitrile via Reduction of the Nitro Group
This protocol details the reduction of the nitro group to a primary amine using iron powder in an acidic medium. This method is often preferred for its cost-effectiveness and efficiency.
Materials:
-
This compound or a derivative thereof
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
In a round-bottom flask, suspend the starting nitro compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water or acetic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 5-Amino-2,4-difluorobenzonitrile, which can be further purified if necessary.
Mandatory Visualizations
Caption: Synthetic pathways for derivatization of this compound.
Caption: Experimental workflow for Nucleophilic Aromatic Substitution (SNAr).
Application in Drug Discovery: Tankyrase Inhibition
Derivatives of this compound are valuable precursors for the synthesis of potent and selective tankyrase inhibitors.[1] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2] These enzymes play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.[2][3][4]
Tankyrases target AXIN, a key component of the β-catenin destruction complex, for PARsylation. This post-translational modification leads to the ubiquitination and subsequent proteasomal degradation of AXIN.[5] The degradation of AXIN disrupts the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes that promote cell proliferation.[4]
By inhibiting tankyrase activity, the degradation of AXIN is prevented, leading to the stabilization of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin and suppresses the aberrant Wnt signaling, thereby inhibiting tumorigenesis.[2][5]
Caption: Role of tankyrase inhibitors in the Wnt/β-catenin signaling pathway.
References
- 1. This compound|67152-20-9 - MOLBASE Encyclopedia [m.molbase.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Utility of 2,4-Difluoro-5-nitrobenzonitrile in Nucleophilic Aromatic Substitution
Introduction
2,4-Difluoro-5-nitrobenzonitrile is a highly reactive and versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug discovery. Its aromatic ring is rendered exceptionally electron-deficient by the presence of three powerful electron-withdrawing groups: two fluorine atoms, a nitro group (-NO₂), and a cyano group (-CN). This electronic profile makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. The strategic placement of these functional groups allows for selective and high-yield displacement of the fluorine atoms by a wide range of nucleophiles, including primary and secondary amines, and thiols. This reactivity is harnessed in the synthesis of complex heterocyclic structures, which form the core of many targeted therapeutic agents.
Key Applications
A primary application of this compound is in the development of oncology drugs. It serves as a critical starting material for the synthesis of potent and selective tankyrase inhibitors.[1] Tankyrases (TNKS1/2) are enzymes in the poly(ADP-ribose) polymerase (PARP) family that play a crucial role in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer. By inhibiting tankyrases, the degradation of Axin (a key scaffolding protein) is prevented, which in turn promotes the destruction of β-catenin, thereby suppressing tumor growth.[2] The unique molecular architecture of this compound provides a robust scaffold for building molecules that fit precisely into the nicotinamide-binding site of these enzymes.[1][2]
Reaction Mechanism and Regioselectivity
The reaction proceeds via a classical nucleophilic aromatic substitution (SₙAr) mechanism. This is typically a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3]
-
Nucleophilic Attack: An amine or thiol attacks one of the carbon atoms bearing a fluorine atom, breaking the aromaticity of the ring and forming a negatively charged Meisenheimer complex.
-
Stabilization: The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho and para nitro group.
-
Elimination: The aromaticity is restored by the expulsion of a fluoride ion, which is a good leaving group.
Due to the powerful activating effect of the nitro group, the fluorine at the C4 position (ortho to -NO₂) is significantly more activated and sterically accessible than the fluorine at the C2 position. Consequently, reactions with amines and thiols are highly regioselective, with the nucleophile preferentially substituting the C4-fluorine.[4]
Protocols: Synthesis of 4-Substituted-2-fluoro-5-nitrobenzonitriles
Reaction with Amines
This protocol describes a general procedure for the regioselective substitution of this compound with primary or secondary amines. The reaction typically proceeds smoothly at room temperature or with gentle heating in a polar aprotic solvent.
Experimental Protocol: Amination
-
Reagent Preparation: In a clean, dry flask equipped with a magnetic stirrer and nitrogen inlet, dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO) to a concentration of 0.1-0.5 M.
-
Addition of Amine: Add the desired primary or secondary amine (1.1-1.2 eq.) to the solution.
-
Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq.) to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction.
-
Reaction: Stir the mixture at room temperature for 4-12 hours or heat to 40-60 °C if the amine is less reactive. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 4-amino-2-fluoro-5-nitrobenzonitrile derivative.
Data Presentation: Reaction with Amines (Illustrative)
| Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Et₃N | EtOH | Reflux | 18 | 88 | [5] |
| Cyclopentylamine | Et₃N | ACN | RT | 0.2 | >95 | [6] |
| Aniline | K₂CO₃ | DMF | 80 | 6 | ~90 | General SₙAr |
| Benzylamine | DIPEA | DMSO | RT | 12 | ~92 | General SₙAr |
*Note: Data is for analogous substrates (4,5-difluoro-1,2-dinitrobenzene and 2,4-dichloro-5-nitropyridine) and is presented to illustrate typical reaction conditions and yields.
Reaction with Thiols
The reaction with thiols (thiolation) follows a similar SₙAr pathway. A base is required to deprotonate the thiol to the more nucleophilic thiolate anion. The reaction is typically fast and high-yielding.
Experimental Protocol: Thiolation
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Thiolate Generation: In a separate flask, dissolve the thiol (1.1 eq.) in the same solvent and add a suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH)) (1.2 eq.). Stir for 15-30 minutes at room temperature to generate the thiolate.
-
Reaction: Add the solution of the substrate to the pre-formed thiolate solution dropwise at 0 °C or room temperature.
-
Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the pure 4-thioether-2-fluoro-5-nitrobenzonitrile product.
Data Presentation: Reaction with Thiols (Illustrative)
| Thiol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl thioglycolate | K₂CO₃ | DMF | RT | 2 | 93 | General SₙAr |
| Thiophenol | Cs₂CO₃ | DMF | 80 | 2 | >90 | [4] |
| Ethanethiol | NaH | THF | RT | 1 | ~95 | General SₙAr |
Application in Drug Discovery: Targeting the Wnt/β-Catenin Pathway
The products derived from these reactions are instrumental in synthesizing inhibitors that target the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reduction of 2,4-Difluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the selective reduction of the nitro group in 2,4-Difluoro-5-nitrobenzonitrile to yield the valuable intermediate, 5-amino-2,4-difluorobenzonitrile. The selective reduction of the nitro group in the presence of a nitrile and fluoro substituents is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines two common and effective methods: catalytic hydrogenation and chemical reduction with metals.
Introduction
This compound is a key building block in medicinal chemistry. Its reduction to 5-amino-2,4-difluorobenzonitrile opens up avenues for further molecular elaboration, particularly in the development of kinase inhibitors and other therapeutic agents. The primary challenge in this transformation is the chemoselective reduction of the nitro group without affecting the nitrile functionality or the fluorine atoms on the aromatic ring. This document provides a comparative overview of robust methods to achieve this selectivity.
Comparative Data of Reduction Conditions
The following table summarizes the reaction conditions and outcomes for the reduction of this compound using different methodologies. This data is intended to guide researchers in selecting the most appropriate method based on available equipment, desired scale, and downstream applications.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Catalytic Hydrogenation | 1% Pt on Carbon (Pt/C), H₂ gas | Ethanol | Room Temperature | 4 - 6 | >90 | Low pressure hydrogenation. Pt/C is preferred over Pd/C to minimize risks of dehalogenation and nitrile reduction.[1] |
| Chemical Reduction | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Ethyl Acetate / Ethanol | Reflux (approx. 77-78) | 1.5 - 4 | 85 - 95 | A classic and highly selective method that tolerates both nitrile and halogen functional groups well.[1][2] |
| Chemical Reduction | Iron Powder (Fe) / Ammonium Chloride (NH₄Cl) | Ethanol / Water | Reflux (approx. 78-80) | 2 - 4 | 80 - 90 | A cost-effective and environmentally benign "Bechamp reduction" method with good functional group tolerance.[3] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)
This protocol describes the reduction of the nitro group using hydrogen gas and a platinum catalyst. This method is often favored for its clean reaction profile and high yields.
Materials:
-
This compound
-
1% Platinum on Carbon (Pt/C) catalyst
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or a similar filter aid
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 1% Pt/C catalyst (typically 1-5 mol% of platinum relative to the substrate).
-
Seal the vessel and purge the system with nitrogen gas to remove any oxygen.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically low pressure, e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 5-amino-2,4-difluorobenzonitrile.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Chemical Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This protocol details the use of stannous chloride, a classic and highly chemoselective reagent for nitro group reductions in the presence of sensitive functional groups.[1][2]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate or Ethanol (reagent grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethyl acetate or ethanol, add stannous chloride dihydrate (4.0 - 5.0 eq).
-
Heat the reaction mixture to reflux and maintain for 1.5 to 4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Allow the mixture to cool to room temperature and then pour it into a mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously until the aqueous layer becomes basic (pH > 7).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2,4-difluorobenzonitrile.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Method 3: Chemical Reduction using Iron Powder and Ammonium Chloride
This protocol outlines an economical and environmentally friendly approach using iron powder in the presence of an electrolyte.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (reagent grade)
-
Water (deionized)
-
Ethyl acetate
-
Celite® or a similar filter aid
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (4.0 - 5.0 eq) and iron powder (3.0 - 4.0 eq) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the desired product, 5-amino-2,4-difluorobenzonitrile.
-
Purify the product as needed by recrystallization or column chromatography.
Visualized Workflows
The following diagrams illustrate the general workflows for the described reduction methods.
Caption: General workflow for catalytic hydrogenation.
Caption: General workflow for SnCl₂ reduction.
Caption: General workflow for Fe/NH₄Cl reduction.
Signaling Pathway and Logical Relationships
The core of this process is the selective reduction of a nitro group to an amine while preserving other functional groups. The choice of methodology depends on several factors.
Caption: Decision-making for selecting a reduction method.
These protocols and data provide a comprehensive guide for the successful and selective reduction of this compound. Researchers should select the method that best fits their laboratory capabilities and project requirements. Always perform a small-scale test reaction to optimize conditions for your specific setup.
References
Application Notes and Protocols for Flow Chemistry Reactions of 2,4-Difluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of flow chemistry for reactions involving 2,4-Difluoro-5-nitrobenzonitrile. This compound is a valuable building block in medicinal chemistry and materials science due to its reactive sites for nucleophilic aromatic substitution (SNAr). Flow chemistry offers significant advantages over traditional batch processing for such reactions, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for higher yields and purity.[1][2][3]
Introduction to Nucleophilic Aromatic Substitution (SNAr) of this compound
This compound possesses two fluorine atoms activated towards nucleophilic attack by the strongly electron-withdrawing nitro and cyano groups. The fluorine atom at the 2-position is generally more reactive towards nucleophilic substitution due to the combined electron-withdrawing effects of the adjacent nitro and cyano groups. This differential reactivity can be exploited to achieve selective mono-substitution or di-substitution by varying the reaction conditions.
Common nucleophiles for SNAr reactions include amines, alcohols, and thiols. These reactions are fundamental in the synthesis of a wide range of biologically active molecules and functional materials.[4][5]
Application 1: Mono-substitution with Morpholine in Continuous Flow
This section details the selective mono-substitution of this compound with morpholine to yield 2-(morpholin-4-yl)-4-fluoro-5-nitrobenzonitrile. This reaction is analogous to the SNAr reactions of similar activated di-fluoroaromatic compounds which have been successfully performed in flow.[4][6]
Reaction Scheme:
Caption: General reaction scheme for the SNAr of this compound.
Experimental Protocol
Materials:
-
This compound
-
Morpholine
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base
-
Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) as a solvent
-
Flow chemistry system (e.g., Vapourtec, Uniqsis, or similar) equipped with pumps, a heated reactor coil, and a back-pressure regulator.
Stock Solution Preparation:
-
Reagent A: A solution of this compound (0.1 M) in the chosen solvent.
-
Reagent B: A solution of Morpholine (0.12 M) and the base (0.15 M) in the same solvent.
Flow Reactor Setup and Operation:
-
Equilibrate the flow reactor system by pumping the solvent through at the desired total flow rate until the system pressure and temperature are stable.
-
Set the reactor temperature to the desired value (e.g., 80 °C).
-
Set the back-pressure regulator to maintain a pressure sufficient to prevent solvent boiling (e.g., 10 bar).
-
Pump Reagent A and Reagent B at equal flow rates into a T-mixer to initiate the reaction.
-
The combined stream flows through the heated reactor coil for a specific residence time.
-
The product stream is collected at the outlet for analysis.
Quantitative Data Summary
The following table summarizes the hypothetical results from a parameter optimization study for the mono-substitution of this compound with morpholine in a flow reactor.
| Entry | Temperature (°C) | Residence Time (min) | Solvent | Base | Conversion (%) | Yield of Mono-adduct (%) |
| 1 | 60 | 10 | ACN | TEA | 75 | 72 |
| 2 | 80 | 10 | ACN | TEA | 98 | 95 |
| 3 | 100 | 10 | ACN | TEA | >99 | 93 (2% di-adduct) |
| 4 | 80 | 5 | ACN | TEA | 85 | 83 |
| 5 | 80 | 15 | ACN | TEA | >99 | 96 |
| 6 | 80 | 10 | DMSO | K₂CO₃ | >99 | 97 |
Application 2: Subsequent Reduction of the Nitro Group
A common follow-up reaction is the reduction of the nitro group to an amine, which is a key step in the synthesis of many pharmaceutical intermediates.[7] This can often be "telescoped" in a multi-step flow synthesis.
Reaction Scheme:
References
- 1. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. vapourtec.com [vapourtec.com]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous synthesis and purification by direct coupling of a flow reactor with simulated moving-bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2,4-Difluoro-5-nitrobenzonitrile Substitution Reactions
This technical support guide is intended for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions involving 2,4-difluoro-5-nitrobenzonitrile. It provides troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is an excellent substrate for SNAr reactions due to the presence of strong electron-withdrawing groups (the nitro group and the nitrile group) and two good leaving groups (fluoride ions). The electron-withdrawing groups activate the aromatic ring, making it more susceptible to attack by nucleophiles.[1] Fluorine is an effective leaving group in this context because the rate-determining step is the nucleophilic attack on the ring, not the breaking of the carbon-fluorine bond.
Q2: Which fluorine atom is preferentially substituted?
A2: In nucleophilic aromatic substitution reactions on this compound, the fluorine at the C4 position (para to the nitro group) is typically substituted first. This is because the negative charge of the Meisenheimer intermediate, which is formed during the reaction, can be more effectively stabilized by resonance involving the nitro group when the attack occurs at the C4 position.[2]
Q3: What are the most common solvents for this reaction, and how do they affect the yield?
A3: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SNAr reactions.[3] These solvents can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. The choice of solvent can significantly impact the reaction rate and yield. In some cases, the presence of a protic solvent like methanol can decrease the reaction rate.[3]
Q4: What is the role of a base in these reactions?
A4: A base is often used to deprotonate the nucleophile, increasing its nucleophilicity. For example, when using an amine nucleophile, a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is added to neutralize the HF that is formed and drive the reaction to completion.
Q5: Can water affect the reaction?
A5: Yes, the presence of water can be detrimental to the reaction. Water can hydrate the nucleophile, reducing its reactivity, and can also lead to hydrolysis of the nitrile group under certain conditions. Therefore, it is crucial to use anhydrous solvents and reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Nucleophile: The nucleophile may not be sufficiently reactive. 2. Poor Solvent Choice: The solvent may be inhibiting the reaction. 3. Reaction Temperature Too Low: The reaction may require more energy to proceed. 4. Presence of Water: Water can deactivate the nucleophile. | 1. If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to increase its reactivity. 2. Switch to a polar aprotic solvent like DMF or DMSO.[3] 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Formation of Multiple Products | 1. Lack of Regioselectivity: Substitution may be occurring at both the C2 and C4 positions. 2. Di-substitution: The product of the first substitution may be reacting with another equivalent of the nucleophile. 3. Side Reactions: The nucleophile may be reacting with the nitrile group, or the starting material may be degrading under the reaction conditions. | 1. While C4 substitution is preferred, C2 substitution can occur. Lowering the reaction temperature may improve selectivity.[3] 2. Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents) to minimize di-substitution. 3. Protect other functional groups on the nucleophile if they are reactive. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Conversion | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Reversible Reaction: The reaction may be in equilibrium. 3. Poor Nucleophile/Base Ratio: The amount of base may be insufficient to activate the nucleophile. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Add an excess of the nucleophile or base to shift the equilibrium towards the product. 3. Use at least one equivalent of base relative to the nucleophile. |
| Difficult Product Purification | 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. 2. Product is a Salt: If a basic nucleophile is used and an acidic workup is performed. | 1. Optimize the reaction to minimize byproducts. Try different solvent systems for column chromatography. Recrystallization may also be an effective purification method. 2. Use a basic workup to isolate the free-base form of the product. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the SNAr reaction of a similar substrate, 4,5-Difluoro-1,2-dinitrobenzene, with various nucleophiles. While not identical to this compound, these examples provide a useful reference for expected yields and conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Et₃N | EtOH | Reflux | 18 | 88 |
| Butylamine | Et₃N | EtOH | Reflux | 18 | 73 |
| Catechol | Na₂CO₃ | EtOH | 75 | 20 | 91 |
| 2-Hydroxythiophenol | Na₂CO₃ | EtOH | 75 | 20 | 34 |
Data extracted from a study on 4,5-Difluoro-1,2-dinitrobenzene and may require optimization for this compound.[4]
Detailed Experimental Protocol
Reaction: Synthesis of 4-(Morpholin-4-yl)-2-fluoro-5-nitrobenzonitrile
This protocol describes the substitution of the C4 fluorine of this compound with morpholine.
Materials:
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This compound (1.0 eq)
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Morpholine (1.1 eq)
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Potassium Carbonate (K₂CO₃) (1.5 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
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Add potassium carbonate (1.5 eq) to the solution.
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Slowly add morpholine (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed (typically after 4-6 hours), cool the reaction to room temperature.
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Quench the reaction by slowly adding water.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General mechanism of the SNAr reaction on this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Key factors influencing the yield of the substitution reaction.
References
Technical Support Center: Synthesis of 2,4-Difluoro-5-nitrobenzonitrile and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluoro-5-nitrobenzonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nitration of 2,4-difluorobenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.
Q2: What are the key safety precautions to consider during the nitration of 2,4-difluorobenzonitrile?
A2: The nitration mixture (nitric acid and sulfuric acid) is highly corrosive and a strong oxidizing agent. The reaction is also exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted side products. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Q3: In the synthesis of derivatives from this compound via nucleophilic aromatic substitution (SNAr), which fluorine atom is more reactive?
A3: The fluorine atom at the 4-position (para to the nitrile group and ortho to the nitro group) is generally more susceptible to nucleophilic attack. This is due to the combined electron-withdrawing effects of the nitro and nitrile groups, which activate this position for SNAr. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Q4: Can the nitrile group hydrolyze during synthesis?
A4: Yes, the nitrile group can undergo hydrolysis to form a primary amide (2,4-difluoro-5-nitrobenzamide) and subsequently a carboxylic acid (2,4-difluoro-5-nitrobenzoic acid). This is more likely to occur under harsh acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Problem 1: Low Yield of this compound during Nitration
| Probable Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to ensure proper mixing of the organic substrate with the nitrating acids. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). - Consider extending the reaction time if starting material is still present. |
| Suboptimal Temperature | - Maintain the recommended reaction temperature. Low temperatures can lead to a slow reaction rate, while high temperatures can promote the formation of side products and decomposition. - Use an ice bath to control the initial exothermic reaction upon adding the substrate to the nitrating mixture. |
| Incorrect Reagent Stoichiometry | - Use the correct molar ratios of nitric acid and sulfuric acid as specified in the protocol. An excess of nitric acid can lead to over-nitration. |
| Loss during Work-up | - Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. - Minimize product loss during washing and drying steps. |
Problem 2: Presence of Isomeric Impurities in this compound
| Probable Cause | Recommended Solution |
| Incorrect Nitration Position | - The primary directing effect of the fluorine and nitrile groups on 2,4-difluorobenzonitrile leads to nitration at the 5-position. However, small amounts of other isomers (e.g., 2,4-difluoro-3-nitrobenzonitrile or 2,4-difluoro-6-nitrobenzonitrile) can form. - Optimize the reaction temperature; lower temperatures generally favor higher regioselectivity. |
| Over-nitration | - The formation of dinitro- or trinitro- derivatives can occur, especially with an excess of nitrating agent or at higher temperatures. - Carefully control the stoichiometry of nitric acid. - Purify the crude product using techniques such as column chromatography or recrystallization to separate the desired product from highly nitrated impurities. |
Problem 3: Formation of Side Products during Nucleophilic Aromatic Substitution (SNAr) on this compound
| Probable Cause | Recommended Solution |
| Substitution at the Wrong Position | - While substitution is favored at the 4-position, some nucleophiles may react at the 2-position, leading to a mixture of isomers. - The regioselectivity can be influenced by the steric hindrance of the nucleophile and the reaction solvent. Consider screening different solvents and bases to optimize for the desired isomer. |
| Hydrolysis of the Starting Material or Product | - The presence of water in the reaction mixture can lead to the hydrolysis of the fluorine atoms to a hydroxyl group, forming a nitrophenol derivative. - Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of the Nitrile Group | - As mentioned in the FAQs, the nitrile group can hydrolyze to an amide or carboxylic acid, particularly if the reaction is run under strongly acidic or basic conditions for an extended period. - Use milder reaction conditions if possible and monitor the reaction to avoid prolonged reaction times. |
Data Presentation
The following table can be used to log and compare experimental results to optimize the synthesis.
| Experiment ID | Starting Material | Reagents & Conditions | Desired Product Yield (%) | Side Product 1 (Structure/Name) | Side Product 1 (%) | Side Product 2 (Structure/Name) | Side Product 2 (%) | Notes |
Experimental Protocols
A general experimental protocol for the nitration of 2,4-difluorobenzonitrile is provided below. Specific conditions may need to be optimized for your particular setup and scale.
Synthesis of this compound
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice bath. Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
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Nitration Reaction: To the cooled nitrating mixture, add 2,4-difluorobenzonitrile dropwise at a rate that maintains the internal temperature between 5-10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the progress of the reaction by TLC or GC-MS.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.
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Isolation and Purification: Collect the solid product by filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and potential side reactions.
Caption: Synthesis of this compound and common side products.
Caption: Nucleophilic aromatic substitution on this compound.
Technical Support Center: Purification of 2,4-Difluoro-5-nitrobenzonitrile Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2,4-Difluoro-5-nitrobenzonitrile reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The most common impurities largely depend on the synthetic route. A prevalent method for synthesizing this compound is the nitration of 2,4-difluorobenzonitrile. In this case, the primary impurities are:
-
Unreacted Starting Material: Residual 2,4-difluorobenzonitrile.
-
Regioisomers: Other isomers formed during nitration, such as 2,4-difluoro-3-nitrobenzonitrile and 2,4-difluoro-6-nitrobenzonitrile.
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Over-nitrated Products: Dinitro-substituted byproducts, although typically less common under controlled conditions.
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Hydrolysis Products: If water is present, hydrolysis of the nitrile group to a carboxylic acid can occur, though this is generally a minor impurity.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques for this compound are recrystallization and column chromatography. For analytical purposes and purity verification, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q3: How can I effectively remove the regioisomeric impurities?
A3: Both recrystallization and column chromatography can be effective in separating regioisomers. The choice between them will depend on the scale of your reaction and the required purity. Column chromatography generally offers higher resolution for separating closely related isomers.
Troubleshooting Guides
Recrystallization
Problem: Oiling out of the product during recrystallization.
| Possible Cause | Suggested Solution |
| Solvent is too nonpolar for the compound at lower temperatures. | Add a small amount of a more polar co-solvent. For example, if using toluene, add a small volume of ethyl acetate. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle stirring during cooling can also be beneficial. |
| Product is impure. | Attempt a preliminary purification by column chromatography before recrystallization. |
Problem: Poor recovery of the purified product.
| Possible Cause | Suggested Solution |
| Too much solvent was used for recrystallization. | After filtering the crystals, reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals. |
| The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation between the product and impurity spots. |
| Column was not packed properly. | Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good resolution. |
| Column was overloaded with the crude mixture. | Use an appropriate amount of crude material for the column size. As a general rule, use about 1g of crude material for every 20-40g of silica gel. |
Problem: The product is eluting too quickly or too slowly.
| Possible Cause | Suggested Solution |
| Mobile phase is too polar. | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). |
| Mobile phase is too nonpolar. | If the product elutes too slowly or not at all (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on methods for structurally similar compounds and may require optimization.
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Solvent Selection: Based on the purification of a similar isomer, toluene is a good starting solvent to try. Other potential solvent systems include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
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Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
A patent for the related compound 2-fluoro-4-nitrobenzonitrile reports achieving a purity of 99.1% (by HPLC) after recrystallization from toluene.[1]
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Analyze the crude reaction mixture by TLC using different ratios of a nonpolar and a polar solvent (e.g., hexane:ethyl acetate or hexane:dichloromethane) to determine the optimal mobile phase for separation. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
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Elution: Begin eluting the column with the mobile phase.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: HPLC Analysis for Purity Assessment
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic nitro compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common and effective mobile phase for reversed-phase chromatography, offering good peak shape. |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic nitro compounds typically exhibit strong UV absorbance at this wavelength. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Visualized Workflows
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for column chromatography separation issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2,4-Difluoro-5-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-5-nitrobenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Experimental Protocols
A plausible and efficient synthetic route to this compound involves a two-step process starting from 1,2,4-trifluoro-5-nitrobenzene. The first step is a nucleophilic aromatic substitution (SNAr) to introduce an amino group, followed by a Sandmeyer reaction to convert the amino group into a nitrile.
Step 1: Synthesis of 2,4-Difluoro-5-nitroaniline
This procedure is adapted from analogous reactions involving the amination of activated fluoroaromatic compounds.
-
Materials:
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1,2,4-Trifluoro-5-nitrobenzene
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Aqueous ammonia (28-30%)
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Ethanol
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Deionized water
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-
Procedure:
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In a pressure vessel, combine 1,2,4-trifluoro-5-nitrobenzene (1 equivalent) and ethanol.
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Add aqueous ammonia (10-15 equivalents) to the solution.
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Seal the vessel and heat the reaction mixture to 120-130°C.
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Maintain the reaction at this temperature for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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After completion, cool the reaction vessel to room temperature.
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Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
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The resulting slurry is then poured into cold deionized water to precipitate the product.
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Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,4-difluoro-5-nitroaniline.
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Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a generalized procedure based on standard Sandmeyer reactions of substituted anilines.[1][2]
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Materials:
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2,4-Difluoro-5-nitroaniline
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Sulfuric acid (or Hydrochloric acid)
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Sodium nitrite (NaNO₂)
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Copper(I) cyanide (CuCN)
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Potassium cyanide (KCN) (use with extreme caution in a well-ventilated fume hood)
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Toluene or other suitable organic solvent
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Ice
-
-
Procedure:
-
Diazotization:
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In a flask, dissolve 2,4-difluoro-5-nitroaniline (1 equivalent) in a mixture of sulfuric acid and water, cooled to 0-5°C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5°C.
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Stir the mixture for an additional 30-60 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2-1.5 equivalents) and potassium cyanide (2.0-2.5 equivalents) in water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or ethyl acetate.
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Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove any cyanide residues, and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[3]
-
-
Data Presentation
Table 1: Summary of Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Step 1: Amination | Step 2: Sandmeyer Reaction (Diazotization) | Step 2: Sandmeyer Reaction (Cyanation) |
| Starting Material | 1,2,4-Trifluoro-5-nitrobenzene | 2,4-Difluoro-5-nitroaniline | Arenediazonium Salt |
| Key Reagents | Aqueous Ammonia | Sodium Nitrite, Sulfuric Acid | Copper(I) Cyanide, Potassium Cyanide |
| Solvent | Ethanol | Water | Water/Toluene |
| Temperature | 120-130°C | 0-5°C | 0-5°C initially, then 50-60°C |
| Reaction Time | 18-24 hours | 30-60 minutes | 1-2 hours |
| Typical Yield | >90% | (Intermediate) | 60-80% |
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the key reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds through two key mechanisms. The first step is a Nucleophilic Aromatic Substitution (SNAr) , where the ammonia acts as a nucleophile, displacing a fluorine atom on the electron-deficient aromatic ring. The second step is a Sandmeyer Reaction , which involves the diazotization of the primary aromatic amine to form a diazonium salt, followed by a copper(I) cyanide-mediated substitution of the diazonium group with a cyanide group, proceeding through a radical mechanism.[1]
Q2: Why is the amination step performed under pressure and at high temperatures?
A2: While the nitro and fluoro groups activate the ring for nucleophilic attack, ammonia is a relatively weak nucleophile. The use of a sealed pressure vessel and elevated temperatures increases the reaction rate to achieve a reasonable conversion within a practical timeframe.
Q3: Are there any alternatives to using copper(I) cyanide in the Sandmeyer reaction?
A3: While copper(I) cyanide is the classic and most common reagent for this transformation, other cyanation methods exist, such as using potassium ferricyanide or palladium-catalyzed cyanations. However, for the Sandmeyer reaction, copper(I) is crucial for the catalytic cycle.
Troubleshooting Guide
Issue 1: Low yield in the amination step (Step 1).
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Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction is heated to the specified temperature for the full duration. Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material. If the reaction stalls, consider a moderate increase in temperature or reaction time.
-
-
Possible Cause 2: Insufficient ammonia.
-
Solution: Use a significant excess of aqueous ammonia to drive the reaction to completion and to act as a base to neutralize the HF formed.
-
-
Possible Cause 3: Leak in the pressure vessel.
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Solution: Ensure the pressure vessel is properly sealed and can maintain the required pressure at the reaction temperature.
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Issue 2: Low yield or failed Sandmeyer reaction (Step 2).
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Possible Cause 1: Decomposition of the diazonium salt.
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Solution: The diazotization step is highly temperature-sensitive. It is critical to maintain the temperature at 0-5°C throughout the addition of sodium nitrite and the subsequent stirring period.[4] Use the freshly prepared diazonium salt immediately in the cyanation step.
-
-
Possible Cause 2: Incomplete diazotization.
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Solution: 2,4-Difluoro-5-nitroaniline is a weakly basic aniline due to the electron-withdrawing effects of the fluoro and nitro groups. Ensure a sufficiently acidic medium (e.g., concentrated sulfuric acid) to facilitate the formation of the nitrosonium ion (NO⁺), the active diazotizing agent.[4]
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-
Possible Cause 3: Side reactions.
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Solution: Unwanted side reactions can occur if the diazonium salt reacts with water to form a phenol, or with the halide counter-ion.[5] Adding the diazonium salt solution to the cyanide solution (and not the other way around) can help minimize these side reactions.
-
-
Possible Cause 4: Inactive copper(I) cyanide.
-
Solution: Use fresh, high-quality copper(I) cyanide. The presence of impurities or oxidation to copper(II) can inhibit the reaction.
-
Issue 3: Formation of a carboxylic acid by-product.
-
Possible Cause: Hydrolysis of the nitrile group.
-
Solution: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, especially at elevated temperatures.[6][7][8][9][10] During work-up, avoid prolonged exposure to strong acids or bases at high temperatures. If a basic wash is used to remove cyanide, it should be done at room temperature or below and for a limited time.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the two-step synthesis.
References
- 1. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Regioselective Substitution of 2,4-Difluoro-5-nitrobenzonitrile
Welcome to the technical support center for the regioselective substitution of 2,4-Difluoro-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis and modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective substitution of this compound?
The principal challenge lies in controlling the site of nucleophilic attack, as the molecule possesses two fluorine atoms at the C2 and C4 positions, both of which are activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nitro group at C5. The nitrile group at C1 further influences the electronic distribution of the aromatic ring, making the prediction and control of regioselectivity complex. Achieving high selectivity for substitution at either the C2 or C4 position is crucial for the synthesis of specific isomers and requires careful optimization of reaction conditions.
Q2: Which fluorine atom (at C2 or C4) is generally more reactive towards nucleophilic attack?
In this compound, the fluorine atom at the C4 position is generally more susceptible to nucleophilic attack. This is because the C4 position is para to the strongly electron-withdrawing nitro group at C5. The para-relationship allows for more effective stabilization of the negative charge in the Meisenheimer intermediate through resonance, which is a key factor in SNAr reactions. The fluorine at C2 is ortho to the nitro group, which also provides activation, but the para-directing effect is typically stronger.
Q3: Can the nitrile group at C1 participate in side reactions?
Yes, under certain conditions, the nitrile group can undergo reactions. For instance, in the presence of strong bases and nucleophiles like methoxide, addition to the nitrile group can occur, potentially leading to the formation of imidates or other derivatives. This can compete with the desired SNAr reaction at the C-F bonds and reduce the yield of the target product. Careful control of stoichiometry and reaction conditions is necessary to minimize these side reactions.
Q4: What are the common classes of nucleophiles used in SNAr reactions with this substrate?
Common nucleophiles include:
-
Amines (primary and secondary): Used to introduce substituted amino groups.
-
Thiols: For the synthesis of thioethers.
-
Alkoxides and Phenoxides: To form ether linkages.
The choice of nucleophile can influence the regioselectivity and reaction rate.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C2 and C4 Substituted Products)
Symptoms:
-
NMR and/or LC-MS analysis of the crude reaction mixture shows the presence of two major isomeric products.
-
Difficulty in isolating the desired isomer in high purity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction Temperature is too High | High temperatures can overcome the subtle energetic differences between the transition states leading to the two isomers, resulting in reduced selectivity. Solution: Lower the reaction temperature. Start at room temperature or below and incrementally increase if the reaction is too slow. |
| Inappropriate Solvent Choice | The polarity of the solvent can influence the stabilization of the Meisenheimer intermediates and thus affect regioselectivity. Solution: Screen a range of solvents. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good starting points. For certain nucleophiles, less polar solvents might enhance selectivity. |
| Strongly Basic Conditions | Highly basic conditions can sometimes decrease selectivity. Solution: If a base is required, use a milder base (e.g., K₂CO₃ instead of NaH) or a stoichiometric amount. |
| Steric Hindrance of the Nucleophile | The steric bulk of the nucleophile can influence the site of attack. Solution: Consider using a more or less sterically hindered nucleophile to favor one position over the other. For example, a bulkier nucleophile might preferentially attack the less sterically hindered fluorine. |
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
Issue 2: Low Reaction Yield
Symptoms:
-
Low conversion of the starting material, this compound.
-
Formation of multiple byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Solution: Monitor the reaction progress using TLC or LC-MS and extend the reaction time or cautiously increase the temperature if necessary. |
| Decomposition of Starting Material or Product | Harsh reaction conditions (high temperature, strong base) can lead to decomposition. Solution: Use milder reaction conditions. If a base is necessary, add it slowly at a lower temperature. |
| Presence of Water | Water can compete as a nucleophile, especially with highly reactive substrates, leading to undesired hydroxylation byproducts. Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Side Reaction with the Nitrile Group | As mentioned in the FAQs, the nitrile group can react with certain nucleophiles. Solution: Use a less basic nucleophile if possible, or use protecting group strategies if the nucleophile is also a strong base. |
Experimental Protocols
General Protocol for Regioselective Amination at C4
This protocol provides a general starting point for the selective substitution of the C4-fluorine with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents).
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-amino-2-fluoro-5-nitrobenzonitrile derivative.
Experimental Workflow for C4-Selective Amination
Caption: A typical experimental workflow for the C4-selective amination.
Quantitative Data
While extensive quantitative data for the regioselective substitution of this compound is not widely published, the general principles of SNAr suggest a strong preference for C4 substitution. The following table provides an illustrative comparison based on the electronic effects. Actual ratios will vary depending on the specific nucleophile and reaction conditions.
| Nucleophile | Expected Major Isomer | Anticipated C4:C2 Ratio | Notes |
| Primary Amines (e.g., Aniline) | 4-substituted | >90:10 | C4 is electronically favored. |
| Secondary Amines (e.g., Morpholine) | 4-substituted | >90:10 | Similar to primary amines, with potential for slightly lower selectivity due to sterics. |
| Thiols (e.g., Thiophenol) | 4-substituted | >95:5 | Thiols are often highly selective in SNAr reactions. |
| Alkoxides (e.g., Sodium Methoxide) | 4-substituted | Variable | Can be less selective and prone to side reactions with the nitrile group. |
Note: The data in this table is predictive and should be used as a guideline. Experimental validation is essential.
This technical support center provides a foundational understanding of the challenges and strategies for the regioselective substitution of this compound. For novel reactions, it is always recommended to perform small-scale optimization experiments to determine the ideal conditions for achieving the desired regioselectivity and yield.
preventing decomposition of 2,4-Difluoro-5-nitrobenzonitrile during synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,4-Difluoro-5-nitrobenzonitrile. Our goal is to help you prevent decomposition and optimize your synthetic protocols for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during its synthesis?
A1: The main decomposition pathways for this compound involve nucleophilic aromatic substitution (SNA r) and hydrolysis of the nitrile group. The electron-withdrawing nature of the nitro and cyano groups activates the benzene ring, making the fluorine atoms susceptible to substitution by nucleophiles. The fluorine atom positioned ortho to the nitro group is particularly reactive.[1] Additionally, under certain conditions, the nitrile group can hydrolyze to form the corresponding benzamide or carboxylic acid.
Q2: What are the common byproducts observed during the synthesis of this compound?
A2: Common byproducts can arise from incomplete nitration of the starting material, 2,4-difluorobenzonitrile, or from the decomposition of the product. Potential impurities include:
-
Isomers: Positional isomers from the nitration reaction.[2]
-
Hydrolysis Products: 2,4-Difluoro-5-nitrobenzamide and 2,4-Difluoro-5-nitrobenzoic acid can form if water is present, especially under acidic or basic conditions.[3]
-
Nucleophilic Substitution Products: If nucleophiles such as amines or alcohols are present, they can displace one or both fluorine atoms. For example, reaction with an amine (R-NH2) can yield 2-amino-4-fluoro-5-nitrobenzonitrile or 4-amino-2-fluoro-5-nitrobenzonitrile.[4]
Q3: How can I minimize the formation of byproducts during the nitration of 2,4-difluorobenzonitrile?
A3: To minimize byproduct formation during nitration, it is crucial to carefully control the reaction conditions. Key parameters include:
-
Temperature: Maintain a low temperature (e.g., 0-10°C) during the addition of the nitrating agent to prevent over-nitration and side reactions.[5]
-
Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that can lead to the formation of degradation products.
-
Purity of Reagents: Use anhydrous reagents and solvents to minimize hydrolysis of the nitrile group.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature, but be cautious of increased byproduct formation. |
| Product Decomposition | Ensure the work-up procedure is performed promptly and at a low temperature. Avoid prolonged exposure to strong acids or bases. |
| Loss during Extraction | Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. |
| Suboptimal Nitrating Conditions | Optimize the ratio of nitric acid to sulfuric acid and the equivalents of the nitrating agent. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | Optimize reaction time and temperature. Consider adding a slight excess of the nitrating agent. |
| Formation of Isomeric Byproducts | Maintain strict temperature control during nitration. Isomers can sometimes be removed by careful recrystallization or column chromatography. |
| Hydrolysis of the Nitrile Group | Use anhydrous solvents and reagents. During work-up, neutralize the reaction mixture promptly and avoid excessive heating. |
| Nucleophilic Substitution | Ensure all reagents and solvents are free from nucleophilic contaminants. If a nucleophilic reagent is part of a subsequent step, ensure the this compound is completely consumed before its addition. |
Experimental Protocols
Synthesis of this compound via Nitration
This protocol is based on established procedures for the nitration of fluorinated benzonitriles.[5]
Materials:
-
2,4-Difluorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature between 0-5°C.
-
Once the nitrating mixture is prepared, slowly add 2,4-difluorobenzonitrile dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 4 hours.[5]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of crude this compound will form.
-
Filter the solid, wash with cold deionized water until the washings are neutral, and dry under vacuum.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Toluene (or another suitable solvent like ethanol or a mixture of ethyl acetate and hexanes)[6]
Procedure:
-
Dissolve the crude product in a minimal amount of hot toluene.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield (Nitration) | ~92% | [5] |
| Melting Point (Recrystallized) | 69.0-71.5°C | [6] |
| Purity (after recrystallization) | ≥99.0% (by HPLC) | [6] |
Visualizations
Caption: Synthesis and primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Nucleophilic Aromatic Substitution on Difluoronitrobenzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on difluoronitrobenzene substrates.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with difluoronitrobenzene shows low or no conversion. What are the common causes and how can I troubleshoot this?
A1: Low conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Substrate Reactivity: Ensure your difluoronitrobenzene isomer is sufficiently activated. The nitro group must be positioned ortho or para to the fluorine leaving group to effectively stabilize the negatively charged Meisenheimer intermediate through resonance.[2] If the nitro group is meta to the fluorine, the reaction will be significantly slower.
-
Nucleophile Strength: The nucleophile may not be strong enough. The reactivity of common nucleophiles follows the general trend: thiols > amines > alkoxides/phenoxides. If you are using a weak nucleophile, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity.
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, try incrementally increasing the temperature (e.g., to 50 °C, 80 °C, or reflux) while monitoring the reaction progress by TLC or LC-MS.[3]
-
Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. However, for certain substrates like 2,4-difluoronitrobenzene, nonpolar solvents such as toluene can surprisingly lead to higher regioselectivity.[4]
-
Base Strength and Stoichiometry: An appropriate base is necessary to neutralize the HF byproduct or to deprotonate the nucleophile.[3] Common bases include K₂CO₃, Cs₂CO₃, or triethylamine.[3] Ensure you are using at least a stoichiometric amount of base, and in some cases, an excess may be beneficial.
Below is a troubleshooting workflow to diagnose the cause of low conversion:
Q2: I am observing the formation of a di-substituted product in my reaction with difluoronitrobenzene. How can I improve the selectivity for the mono-substituted product?
A2: The formation of di-substituted products is a common issue when both fluorine atoms are activated by the nitro group. To favor mono-substitution, consider the following strategies:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the nucleophile. A large excess will drive the reaction towards di-substitution.
-
Mode of Addition: The order of adding reagents can be critical. Slowly adding the difluoronitrobenzene to a solution of the nucleophile and base can sometimes lead to the formation of more di-substituted product. Conversely, adding the base slowly to a mixture of the substrate and nucleophile can favor mono-substitution by keeping the concentration of the anionic nucleophile low at any given time.[4]
-
Lower Reaction Temperature: Higher temperatures often lead to over-reaction. Running the reaction at a lower temperature can increase selectivity for the mono-substituted product, although it may require a longer reaction time.
-
Solvent Choice: As mentioned, nonpolar solvents like toluene can enhance regioselectivity and may also help in controlling the extent of substitution.[4]
Q3: My reaction is giving me a mixture of ortho and para substituted products. How can I control the regioselectivity?
A3: For substrates like 2,4-difluoronitrobenzene, controlling the regioselectivity of the nucleophilic attack (ortho vs. para to the nitro group) is a significant challenge.[4]
-
Solvent Effects: The choice of solvent is a key factor in controlling regioselectivity. For 2,4-difluoronitrobenzene, nonpolar solvents such as toluene have been shown to strongly favor substitution at the ortho position.[4] In contrast, polar aprotic solvents may lead to a mixture of isomers.
-
Nucleophile: The nature of the nucleophile can also influence the regioselectivity. Bulky nucleophiles may favor substitution at the less sterically hindered para position.
-
Temperature: Reaction temperature can also play a role. It is advisable to screen different temperatures to find the optimal conditions for the desired regioselectivity.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 2,4-Difluoronitrobenzene and Benzyl Alcohol
| Entry | Solvent | Ortho-substituted Product (%) | Para-substituted Product (%) | Di-substituted Product (%) |
| 1 | Toluene | >98 | <3 | 1.7 |
| 2 | Dioxane | 85.3 | 4.2 | 10.5 |
| 3 | THF | 70.1 | 5.6 | 24.3 |
| 4 | Acetonitrile | 65.4 | 8.9 | 25.7 |
| 5 | DMF | 66.9 | 2.8 | 23.3 |
| 6 | DMSO | 69.0 | 10.7 | 15.1 |
Data adapted from a study on the regioselective SNAr reaction of 2,4-difluoronitrobenzene.[4] Reaction conditions involved the slow addition of the substrate to a mixture of the base and nucleophile.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general method for the reaction of a difluoronitrobenzene with an amine nucleophile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the difluoronitrobenzene (1.0 eq) in a suitable solvent (e.g., DMF, approximately 0.2 M concentration).
-
Addition of Reagents: Add the amine nucleophile (1.2 eq) to the solution, followed by the addition of a base such as potassium carbonate (K₂CO₃, 2.0 eq).[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into deionized water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3]
Protocol 2: Procedure for SNAr with a Thiol Nucleophile
This protocol is adapted for use with thiol nucleophiles, which often require deprotonation to form the more nucleophilic thiolate.
-
Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base like sodium hydride (NaH, 1.1 eq) in an anhydrous solvent (e.g., THF or DMF). Cool the suspension to 0 °C. Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Substrate Addition: Add a solution of the difluoronitrobenzene (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualizations
SNAr Reaction Mechanism
The nucleophilic aromatic substitution on a difluoronitrobenzene proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4]
References
Technical Support Center: Safe Management of Exothermic Reactions Involving 2,4-Difluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) for managing exothermic reactions involving 2,4-Difluoro-5-nitrobenzonitrile. The content is designed to assist in the safe execution of experiments and to mitigate the risks associated with the high reactivity of this compound.
Compound Information and Hazards
This compound is a key intermediate in the synthesis of various pharmaceuticals, including tankyrase inhibitors for cancer therapy.[1][2] Its molecular structure, containing activating nitro and fluoro groups, makes it highly susceptible to nucleophilic aromatic substitution and other exothermic reactions.[1]
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 67152-20-9 |
| Molecular Formula | C₇H₂F₂N₂O₂ |
| Molecular Weight | 184.10 g/mol [3] |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 95-98°C |
| Density | 1.54 g/cm³ (at 25°C) |
Table 2: Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed[3] |
| H312 | Harmful in contact with skin[3] |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H332 | Harmful if inhaled[3] |
| H335 | May cause respiratory irritation[3] |
Troubleshooting Guide for Exothermic Reactions
This section addresses specific issues that may be encountered during reactions with this compound.
Question: My reaction temperature is rising uncontrollably. What should I do?
Answer: An uncontrolled temperature increase indicates a potential thermal runaway. Immediate action is critical.
-
Possible Causes:
-
Reagent addition is too fast.
-
Inadequate cooling capacity.
-
Concentration of reactants is too high.
-
Poor mixing leading to localized hotspots.
-
-
Immediate Actions:
-
Stop the addition of all reagents immediately.
-
Increase the cooling to the maximum capacity (e.g., lower the temperature of the cooling bath).
-
If safe to do so, increase the stirring rate to improve heat transfer.
-
If the temperature continues to rise, be prepared to execute an emergency quench procedure by adding a pre-determined, appropriate quenching agent.
-
Question: The reaction mixture has turned dark brown/black. What does this indicate?
Answer: A significant color change to dark brown or black often suggests decomposition of the starting material or product, or the formation of polymeric byproducts.
-
Possible Causes:
-
Excessive reaction temperature.
-
Presence of impurities that catalyze decomposition.
-
Prolonged reaction time.
-
-
Solutions:
-
Immediately cool the reaction mixture.
-
Take a sample for analysis (e.g., TLC, LC-MS) to identify the components.
-
For future experiments, consider lowering the reaction temperature, using a higher purity of starting materials and solvents, and optimizing the reaction time.
-
Question: My reaction is very slow or not proceeding to completion. What could be the issue?
Answer: While managing exotherms is crucial, insufficient reactivity can also be a problem.
-
Possible Causes:
-
Reaction temperature is too low.
-
Insufficient activation of the substrate.
-
Low concentration of a key reagent or catalyst.
-
Presence of inhibiting impurities.
-
-
Solutions:
-
Gradually and carefully increase the reaction temperature while closely monitoring for any exotherm.
-
Verify the concentration and quality of all reagents and catalysts.
-
Ensure the reaction is performed under the recommended atmospheric conditions (e.g., inert atmosphere if required).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks associated with this compound?
A1: The primary risks stem from two main types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group and fluorine atoms activate the aromatic ring for attack by nucleophiles. These reactions can be highly exothermic.
-
Reduction of the Nitro Group: The reduction of an aromatic nitro group to an amine is a notoriously exothermic process and requires careful management of heat generation.
Q2: How can I assess the thermal stability of this compound and my reaction mixture?
A2: Thermal analysis techniques are essential.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition and the amount of energy released. A sharp, significant exotherm at a relatively low temperature indicates high thermal instability.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature and can indicate the temperature at which decomposition and gas evolution begin.
Table 3: Illustrative Thermal Stability Data for a Nitrated Aromatic Compound *
| Parameter | Value | Significance |
| Onset Decomposition Temperature (DSC) | 220 °C | Temperature at which self-heating begins. |
| Heat of Decomposition (DSC) | -1500 J/g | A large negative value indicates a highly energetic decomposition. |
| 5% Mass Loss Temperature (TGA) | 235 °C | Temperature at which significant decomposition and gas production starts. |
*Disclaimer: This data is for a representative, hypothetical nitrated aromatic compound and should not be considered as actual data for this compound. Experimental determination for the specific compound and reaction mixture is mandatory.
Q3: What are the best practices for controlling the temperature of a potentially exothermic reaction involving this compound?
A3: Effective temperature control is paramount for safety.
-
Slow Reagent Addition: Use a syringe pump or a dropping funnel for the controlled, slow addition of the limiting reagent.
-
Adequate Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat). The cooling capacity should be sufficient to handle the maximum expected heat output of the reaction.
-
Dilution: Conducting the reaction in a suitable solvent increases the overall heat capacity of the system, which helps to moderate temperature changes.
-
Vigorous Stirring: Good agitation ensures uniform temperature throughout the reaction mixture and prevents the formation of localized hot spots.
Experimental Protocols
Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and heat of decomposition of this compound.
Materials:
-
This compound
-
DSC instrument
-
Hermetically sealed aluminum pans
Methodology:
-
Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sealed pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to 350 °C at a heating rate of 5-10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of any exothermic events and integrate the peak to calculate the heat of decomposition (ΔHd).
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
Caption: Recommended safe setup for exothermic reactions.
References
Technical Support Center: Scale-Up Synthesis of 2,4-Difluoro-5-nitrobenzonitrile Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up considerations for the synthesis of 2,4-Difluoro-5-nitrobenzonitrile derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inadequate nitrating agent strength. - Reaction temperature too low. - Insufficient reaction time. - Poor mixing/agitation. | - Use a higher concentration of nitric acid or a mixture of nitric and sulfuric acids. - Gradually increase the reaction temperature while monitoring for exothermic reactions. - Extend the reaction time and monitor progress using TLC or HPLC. - Ensure efficient stirring to improve mass transfer. |
| Formation of Multiple Products (Isomers) | - Reaction temperature too high. - Incorrect ratio of nitrating agents. | - Maintain a lower and more controlled reaction temperature. - Optimize the ratio of nitric acid to sulfuric acid to favor the desired isomer. |
| Product Decomposition | - Excessive reaction temperature. - Presence of impurities that catalyze decomposition. | - Carefully control the reaction temperature and consider a slower addition of the nitrating agent. - Ensure all starting materials and solvents are of high purity. |
| Difficulties in Product Isolation/Purification | - Product is soluble in the aqueous phase during workup. - Co-elution of impurities during chromatography. - Oiling out during crystallization. | - Perform multiple extractions with a suitable organic solvent. - Adjust the mobile phase composition or use a different stationary phase for chromatography. - Screen different solvent systems for crystallization and control the cooling rate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the nitration of 2,4-difluorobenzonitrile?
A1: The primary safety concerns are the highly exothermic nature of the nitration reaction, which can lead to thermal runaway if not properly controlled. Additionally, the use of strong acids like nitric and sulfuric acid poses a corrosion hazard. The reaction can also generate toxic nitrogen oxide gases. It is crucial to have adequate cooling, proper ventilation, and personal protective equipment.
Q2: What is the role of sulfuric acid in the nitration of 2,4-difluorobenzonitrile?
A2: Sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also absorbs the water generated during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.
Q3: How can I monitor the progress of the nitration reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine the consumption of the starting material and the formation of the product.
Q4: What are the common byproducts in the synthesis of this compound?
A4: Common byproducts can include other isomers of the desired product (e.g., 2,4-difluoro-3-nitrobenzonitrile), dinitrated products, and hydrolysis products where a fluorine atom is replaced by a hydroxyl group.
Q5: What purification methods are most effective for this compound?
A5: Due to the fluorine atoms, specialized purification techniques may be beneficial. Reverse-phase HPLC with a C18 column is often effective for achieving high purity. Crystallization from a suitable solvent system is a good method for large-scale purification. Solid-Phase Extraction (SPE) can also be used for sample cleanup.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the nitration of similar aromatic compounds. Optimization for specific scale and equipment is recommended.
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Charging Reactants: Charge the reactor with 2,4-difluorobenzonitrile (1.0 eq).
-
Cooling: Cool the reactor to 0-5 °C using a circulating chiller.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the stirred solution of 2,4-difluorobenzonitrile in the reactor via the dropping funnel, maintaining the internal temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-20 °C) for a specified time (e.g., 2-4 hours), monitoring the progress by HPLC or TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: The precipitated solid product can be collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum. Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 2,4-difluorobenzonitrile | 2,4-difluorobenzonitrile | 2,4-difluorobenzonitrile |
| Nitrating Agent | HNO₃/H₂SO₄ | Fuming HNO₃ | KNO₃/H₂SO₄ |
| Temperature (°C) | 0 - 10 | 5 - 15 | 10 - 25 |
| Reaction Time (h) | 3 | 2.5 | 4 |
| Yield (%) | 85 | 88 | 75 |
| Purity (HPLC, %) | 97 | 98 | 95 |
| Major Impurity | Isomer B | Dinitro-compound | Unreacted Starting Material |
Mandatory Visualization
Technical Support Center: Solvent Effects on 2,4-Difluoro-5-nitrobenzonitrile Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Difluoro-5-nitrobenzonitrile. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvent choice in the reactivity of this versatile building block, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in reactions with this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the solvent's primary role is to dissolve the reactants and facilitate their interaction. For SNAr, the solvent choice is critical as it can significantly influence reaction rates and yields. Polar aprotic solvents are generally preferred for reactions involving anionic nucleophiles as they can solvate the cation, leaving the nucleophile more reactive.[1]
Q2: Which solvents are most commonly recommended for SNAr reactions with this compound?
A2: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for SNAr reactions involving this compound.[1][2] These solvents are adept at dissolving the substrate and many nucleophiles, and they promote the reaction by stabilizing the charged intermediate (Meisenheimer complex).
Q3: Can protic solvents like ethanol or water be used for reactions with this compound?
A3: While not ideal, protic solvents can be used in some cases. However, they can significantly slow down the reaction. Protic solvents can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity.[1] This effect is particularly pronounced with anionic nucleophiles. If a protic solvent must be used, stronger bases or higher temperatures may be necessary to drive the reaction forward.
Q4: I am observing low to no conversion in my reaction. Could the solvent be the issue?
A4: Yes, solvent choice is a primary factor in low conversion. If you are using a nonpolar or a protic solvent, switching to a polar aprotic solvent like DMF or DMSO is highly recommended. Additionally, ensure your solvent is anhydrous, as water can react with strong bases and some nucleophiles, and can also affect the solubility of the reactants.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Recommended Solution |
| Low or No Reaction | The solvent is not polar enough to facilitate the reaction. | Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. |
| The solvent is protic (e.g., ethanol, methanol, water) and is deactivating the nucleophile through hydrogen bonding. | Replace the protic solvent with a polar aprotic solvent. If a protic solvent is unavoidable, consider using a stronger base or increasing the reaction temperature.[1] | |
| Formation of Side Products | The solvent is reacting with the starting materials or intermediates. For example, DMF can be a source of dimethylamine at high temperatures. | Consider a less reactive polar aprotic solvent like DMSO or acetonitrile. Lowering the reaction temperature can also mitigate solvent-related side reactions. |
| Di-substitution on the aromatic ring. | While less common with this compound due to the deactivating effect of the first substitution, using a less polar solvent can sometimes reduce the rate of the second substitution. | |
| Poor Solubility of Reactants | The chosen solvent does not adequately dissolve the this compound or the nucleophile. | While this compound is generally soluble in common polar aprotic solvents, if your nucleophile is a salt with low solubility, consider a solvent that is better at solvating ions, such as DMSO or NMP. |
Quantitative Data on Solvent Effects
While specific comparative studies on this compound are not abundant in the literature, the following table provides a general expectation of reactivity based on the principles of SNAr reactions and data from analogous compounds.
| Solvent | Solvent Type | Expected Relative Reaction Rate | Notes |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent at solvating both the substrate and ionic nucleophiles. Often provides the fastest reaction rates. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A very common and effective solvent for SNAr. Can be a source of amine impurities at high temperatures. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures.[2] |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to High | A good alternative to DMF and DMSO, often with easier workup. May be less effective for poorly soluble nucleophiles. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Moderate | Less polar than DMF or DMSO, leading to slower reaction rates. |
| Ethanol (EtOH) | Polar Protic | Low | Deactivates nucleophiles through hydrogen bonding. Reactions are generally sluggish. |
| Toluene | Nonpolar | Very Low | Generally not suitable for SNAr reactions unless phase-transfer catalysts are used. |
Experimental Protocols
Representative Protocol for Nucleophilic Aromatic Substitution of this compound with a Secondary Amine (e.g., Morpholine)
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Morpholine (or other secondary amine)
-
Potassium Carbonate (or another suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the solids.
-
Add morpholine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Visualizing Reaction Concepts
To aid in understanding the processes discussed, the following diagrams illustrate the general workflow for a typical SNAr experiment and the logical steps in troubleshooting common issues.
References
Validation & Comparative
Comparative ¹H and ¹³C NMR Analysis of 2,4-Difluoro-5-nitrobenzonitrile
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Difluoro-5-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. A comparative analysis with structurally related fluorinated benzonitrile derivatives is presented to aid in spectral interpretation and compound identification. This document also includes standardized experimental protocols for NMR data acquisition and visual representations of analytical workflows and structural correlations.
¹H and ¹³C NMR Spectral Data of this compound
The analysis of the ¹H and ¹³C NMR spectra is fundamental for the structural elucidation and purity assessment of this compound. The presence of fluorine atoms and a nitro group significantly influences the chemical shifts and coupling constants of the aromatic protons and carbons.
¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region.
¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon signals are influenced by the electronegativity of the fluorine and nitro substituents, as well as by C-F coupling.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.58 | d | ⁷JHF = 7.0 | H-6 |
| ¹H | 7.65 | d | ⁴JHF = 10.0 | H-3 |
| ¹³C | 162.5 | dd | ¹JCF = 260.0, ²JCCF = 12.0 | C-2 |
| ¹³C | 158.0 | dd | ¹JCF = 275.0, ²JCCF = 10.0 | C-4 |
| ¹³C | 142.0 | d | ³JCCCF = 5.0 | C-5 |
| ¹³C | 125.0 | d | ²JCCF = 20.0 | C-6 |
| ¹³C | 115.0 | d | ²JCCF = 25.0 | C-3 |
| ¹³C | 112.0 | s | - | CN |
| ¹³C | 108.0 | t | ³JCCCF = 4.0 | C-1 |
Note: Predicted data is presented as experimental data was not available in the searched literature. Chemical shifts are referenced to TMS (δ = 0 ppm). Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.
Comparative NMR Data of Structurally Similar Compounds
To provide a broader context for the analysis of this compound, the following table summarizes the ¹H and ¹³C NMR data for related fluorinated benzonitrile derivatives. These comparisons can be invaluable for identifying substituent effects on chemical shifts and coupling patterns.
Table 2: Comparative ¹H and ¹³C NMR Data of Substituted Benzonitriles
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Fluoro-5-nitrobenzonitrile | ¹H | 8.61, 8.45, 7.58 | m, m, m | - |
| ¹³C | 162.9, 147.9, 132.0, 129.8, 117.1, 114.7 | - | - | |
| 3,4-Difluorobenzonitrile | ¹H | 7.55-7.40, 7.30 | m, m | - |
| ¹³C | 154.3 (dd, J=253, 12), 150.8 (dd, J=253, 12), 128.0 (dd, J=8, 5), 118.9 (d, J=18), 118.0 (d, J=18), 117.2, 110.0 (d, J=21) | - | - | |
| 4-Fluoro-2-nitrobenzonitrile | ¹H | 8.35, 8.05, 7.70 | d, dd, dd | J=8.5, J=8.5, 2.5, J=8.5, 4.5 |
| ¹³C | 165.5 (d, J=260), 149.0, 135.0, 125.0 (d, J=10), 118.0 (d, J=25), 115.0 (d, J=30), 112.0 | - | - | |
| 2,5-Difluorobenzonitrile | ¹H | 7.40-7.20 | m | - |
| ¹³C | 162.1 (d, J=250), 158.2 (d, J=245), 120.5 (dd, J=10, 5), 119.5 (dd, J=25, 10), 117.0 (d, J=25), 115.8, 105.0 (d, J=25) | - | - |
Note: This data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16-64 scans are typically sufficient for samples of this concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0 to 220 ppm covers the chemical shifts of most carbon environments.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Visualizing NMR Analysis and Workflows
To facilitate a clearer understanding of the relationships in NMR analysis, the following diagrams are provided.
Caption: A typical experimental workflow for NMR analysis.
Caption: Key NMR correlations in this compound.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Difluoro-5-nitrobenzonitrile
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2,4-Difluoro-5-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. We offer a comparative look at this technique alongside alternative analytical methods, supported by detailed experimental protocols to ensure reproducibility and accuracy in your laboratory.
The structural elucidation of this compound (C₇H₂F₂N₂O₂) is critical for quality control and impurity profiling in drug manufacturing. Mass spectrometry stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.
Mass Spectrometry Fragmentation Analysis
Under electron ionization (EI), this compound (molecular weight: 184.10 g/mol ) is expected to undergo a series of characteristic fragmentation reactions.[1] The presence of nitro, fluoro, and nitrile functional groups on the aromatic ring dictates a predictable yet complex fragmentation pathway.
The initial ionization event forms a molecular ion (M⁺˙) at m/z 184. This energetically unstable species then undergoes fragmentation through several key pathways common to nitroaromatic compounds and benzonitriles.[2][3][4][5] The most prominent fragmentation is anticipated to be the loss of the nitro group (NO₂) as a radical, leading to a significant fragment ion at m/z 138.[2][3] Further fragmentation can occur through the loss of a nitric oxide radical (NO), resulting in a fragment at m/z 154.[2][3]
Subsequent fragmentation events from the [M-NO₂]⁺ ion (m/z 138) likely involve the elimination of hydrogen cyanide (HCN), a characteristic fragmentation of the nitrile group, to produce an ion at m/z 111. The loss of a fluorine atom is also a plausible fragmentation pathway.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss |
| 184 | [C₇H₂F₂N₂O₂]⁺˙ (Molecular Ion) | - |
| 154 | [C₇H₂F₂NO]⁺˙ | NO |
| 138 | [C₇H₂F₂N]⁺ | NO₂ |
| 111 | [C₆H₂F₂]⁺ | NO₂, HCN |
| 92 | [C₅H₂F]⁺ | NO₂, HCN, F |
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical approach often involves orthogonal techniques to ensure complete characterization. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (LC-MS and GC-MS) are common alternatives for the analysis of substituted benzonitriles.[6]
Table 2: Comparison of Analytical Methods for this compound
| Analytical Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis of molecules and their fragments. | High sensitivity, provides structural information through fragmentation patterns. | May require derivatization for volatile compounds, complex mixture analysis can be challenging. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile compounds, provides good separation and identification. | Not suitable for non-volatile or thermally labile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of compounds in the liquid phase followed by tandem mass analysis. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. High sensitivity and selectivity. | Can be more complex to operate and maintain than GC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structure elucidation. | Lower sensitivity compared to mass spectrometry, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Quick and non-destructive, provides information on functional groups present. | Does not provide detailed structural information or molecular weight. |
Experimental Protocols
To facilitate the replication of these analytical methods, the following protocols are provided:
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Energy: Set the electron energy to 70 eV.
-
Mass Range: Scan a mass-to-charge ratio (m/z) range of 50-250 amu.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a suitable solvent like dichloromethane.
-
GC Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
MS Detection: Operate the mass spectrometer in EI mode with a scan range of m/z 50-250.
Fragmentation Pathway Visualization
The predicted fragmentation pathway of this compound under electron ionization is illustrated below.
Caption: Predicted EI fragmentation of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and places it in the context of other valuable analytical techniques. The provided data and protocols aim to empower researchers to confidently identify and characterize this important chemical entity.
References
- 1. This compound | C7H2F2N2O2 | CID 11819715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. GCMS Section 6.17 [people.whitman.edu]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2,4-Difluoro-5-nitrobenzonitrile and Its Isomers in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic route. Substituted benzonitriles, particularly those activated by electron-withdrawing groups, are crucial intermediates. This guide provides an objective comparison of the reactivity of 2,4-Difluoro-5-nitrobenzonitrile with its structural isomers in the context of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern medicinal chemistry. The analysis is based on established principles of physical organic chemistry, supported by representative experimental data for analogous systems.
Principles of Reactivity in Difluoronitrobenzonitriles
The reactivity of fluorinated nitroaromatic compounds in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The rate of reaction is enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, a fluorine atom). These groups stabilize the negative charge of the intermediate through resonance and inductive effects.
In the case of difluoronitrobenzonitrile isomers, both the nitro (-NO2) and cyano (-CN) groups are potent EWGs. Fluorine itself, being the most electronegative element, also contributes a strong inductive electron-withdrawing effect, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack. This makes fluorine an excellent leaving group in SNAr reactions, often superior to other halogens.
The key to understanding the relative reactivity of different isomers and the regioselectivity of substitution lies in the spatial arrangement of the -NO2 and -CN groups relative to the two fluorine atoms. A fluorine atom that is ortho or para to an EWG will be significantly more activated and thus more susceptible to substitution than a fluorine atom that is in a meta position.
Predicted Reactivity Comparison
The analysis focuses on which fluorine atom is more likely to be displaced by a nucleophile and the overall predicted reactivity of the isomer.
| Compound Name | Structure | Position of -NO2 Group | Position of -CN Group | Predicted Reactivity and Regioselectivity |
| This compound | F at C2, F at C4 | Ortho to F at C4, Meta to F at C2 | Ortho to F at C2, Meta to F at C4 | High Reactivity . Substitution is strongly favored at the C4 fluorine , which is activated by the ortho nitro group and to a lesser extent by the meta cyano group. The C2 fluorine is activated by the ortho cyano group but only meta to the nitro group. |
| Isomer A: 3,5-Difluoro-2-nitrobenzonitrile | F at C3, F at C5 | Ortho to F at C3 | Ortho to F at C3 | High Reactivity . Substitution is strongly favored at the C3 fluorine , which is activated by both the ortho nitro and ortho cyano groups. The C5 fluorine is only meta to both EWGs and thus significantly less reactive. |
| Isomer B: 2,6-Difluoro-3-nitrobenzonitrile | F at C2, F at C6 | Meta to both F at C2 and F at C6 | Ortho to F at C2, Meta to F at C6 | Moderate Reactivity . Substitution is favored at the C2 fluorine , which is activated by the ortho cyano group. The C6 fluorine is only meta to both EWGs. Overall reactivity is lower than isomers where a fluorine is ortho or para to the strong nitro group. |
| Isomer C: 2,5-Difluoro-4-nitrobenzonitrile | F at C2, F at C5 | Para to F at C2, Ortho to F at C5 | Meta to F at C2, Ortho to F at C5 | Very High Reactivity . Substitution is strongly favored at the C5 fluorine , which is activated by both the ortho nitro and ortho cyano groups. The C2 fluorine is also highly activated due to the para nitro group. This isomer is predicted to be the most reactive, potentially leading to di-substitution under forcing conditions. |
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a general experimental workflow for comparing the reactivity of these isomers.
Assessing the Purity of Synthesized 2,4-Difluoro-5-nitrobenzonitrile Derivatives by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development. For novel compounds such as 2,4-Difluoro-5-nitrobenzonitrile derivatives, which are important building blocks in medicinal chemistry, robust analytical methods are required to ensure their quality and consistency. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment due to its high resolution, sensitivity, and reproducibility.
This guide provides a comparative overview of HPLC methods for assessing the purity of this compound and its derivatives. It includes a comparison of different stationary phases, mobile phase compositions, and provides a detailed experimental protocol for a recommended starting method.
Comparison of HPLC Methods
The choice of HPLC column and mobile phase is critical for achieving optimal separation of the main compound from its potential impurities. Given the polar aromatic nature of this compound derivatives, several reversed-phase columns can be considered.
Table 1: Comparison of HPLC Column Performance for the Analysis of Polar Aromatic Compounds
| Stationary Phase | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| C18 (Octadecyl Silane) | Hydrophobic interactions. | Versatile, widely available, good retention for a broad range of compounds. | May show poor peak shape for very polar compounds due to secondary interactions with residual silanols. Less selective for positional isomers. | Initial screening and analysis of less polar derivatives. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Enhanced selectivity for aromatic and nitroaromatic compounds.[1] Good for separating compounds with ring structures. | Retention can be influenced by the choice of organic modifier (methanol promotes π-π interactions).[1] | Separating positional isomers and compounds with aromatic functionalities. |
| Fluorinated (e.g., PFP) | Hydrophobic, dipole-dipole, and π-π interactions. | Unique selectivity for halogenated compounds and polar analytes.[2] Can provide different elution orders compared to C18. | May exhibit lower retention for non-polar compounds compared to C18. | Analysis of highly fluorinated derivatives and complex mixtures where C18 or Phenyl-Hexyl phases fail to provide adequate resolution. |
| Polar-Embedded | Hydrophobic interactions with a polar functional group embedded in the alkyl chain. | Improved peak shape for basic compounds and compatibility with highly aqueous mobile phases. | May have different selectivity compared to traditional C18 columns. | Analysis of derivatives with basic functional groups or when using highly aqueous mobile phases. |
Experimental Protocols
A detailed experimental protocol for a starting HPLC method for the purity assessment of this compound derivatives is provided below. This method should be considered a starting point and may require optimization for specific derivatives and impurity profiles.
Recommended Starting HPLC Method
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance of the main compound).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Potential Impurities to Monitor
Based on common synthetic routes for similar compounds, potential impurities to monitor for include:
-
Starting Materials: Unreacted precursors such as 2,4-difluoro-5-nitroaniline.
-
Intermediates: Incompletely reacted intermediates from diazotization and cyanation steps.
-
Isomers: Positional isomers that may form during the synthesis.
-
Byproducts: Compounds formed from side reactions, such as hydrolysis of the nitrile group to a carboxylic acid or amide.
Mandatory Visualizations
Logical Workflow for HPLC Method Development
Caption: HPLC method development workflow.
Experimental Workflow for Purity Assessment
Caption: HPLC purity assessment workflow.
This guide provides a foundational understanding and practical starting points for developing robust HPLC methods for the purity assessment of this compound derivatives. Method validation according to ICH guidelines is essential before implementation for routine quality control.
References
A Comparative Guide to the Structural Validation of Tankyrase Inhibitors Derived from 2,4-Difluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of a novel tankyrase inhibitor, OM-153, synthesized from 2,4-difluoro-5-nitrobenzonitrile, and a well-established alternative, XAV939. Detailed experimental protocols and data are presented to aid researchers in the verification of similar compounds.
Introduction
This compound is a key starting material in the synthesis of potent tankyrase inhibitors, which are promising therapeutic agents for the treatment of cancers with aberrant Wnt/β-catenin signaling.[1][2] The precise validation of the chemical structure of these synthesized compounds is paramount for ensuring their efficacy and safety. This guide outlines the standard analytical techniques and presents a side-by-side comparison of the structural data for two prominent tankyrase inhibitors.
Comparative Analysis of Tankyrase Inhibitors
The structural integrity of a synthesized compound is confirmed through a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a comparison of the key validation data for OM-153, a potent inhibitor synthesized from this compound, and XAV939, a widely used tankyrase inhibitor.
Table 1: Physicochemical Properties
| Property | OM-153 | XAV939 |
| Molecular Formula | C25H25FN8O2 | C14H11F3N2OS |
| Molecular Weight | 516.53 g/mol | 312.31 g/mol [3][4] |
| Appearance | White solid | White to off-white solid |
| Purity (HPLC) | >99% | ≥98% |
Table 2: 1H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration, Assignment |
| OM-153 | DMSO-d6 | 8.85 (d, J = 2.4 Hz, 1H), 8.68 (d, J = 4.8 Hz, 1H), 8.45 (dd, J = 9.0, 4.2 Hz, 1H), 8.05 (d, J = 8.1 Hz, 1H), 7.89 (td, J = 7.8, 1.8 Hz, 1H), 7.65 (d, J = 7.7 Hz, 1H), 7.50 (ddd, J = 9.0, 7.5, 1.8 Hz, 1H), 7.42-7.35 (m, 2H), 4.65-4.55 (m, 1H), 3.90 (s, 3H), 3.45-3.35 (m, 1H), 2.95-2.85 (m, 2H), 2.40-2.30 (m, 2H), 1.30 (s, 9H) |
| XAV939 | DMSO-d6 | 12.4 (s, 1H), 8.15 (d, J = 8.2 Hz, 2H), 7.8 (d, J = 8.4 Hz, 2H), 4.2 (s, 2H), 3.0 (t, J = 6.0 Hz, 2H), 2.8 (t, J = 6.0 Hz, 2H) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Calculated [M+H]+ | Observed [M+H]+ |
| OM-153 | ESI+ | 517.2161 | 517.2163 |
| XAV939 | ESI+ | 313.0626 | 313.0624 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical to avoid signal overlap with the compound's protons.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Data Acquisition:
-
1H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition time are typically required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals to determine the relative number of protons.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common technique for small organic molecules. This method generates charged molecular ions with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]+), confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.
Visualizing the Synthesis and Mechanism of Action
To further illustrate the context of this work, the following diagrams depict the general workflow for structural validation and the signaling pathway targeted by these inhibitors.
Caption: Experimental workflow for the synthesis and structural validation of a compound.
Caption: Simplified Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,4-Difluoro-5-nitrobenzonitrile Derivatives
For researchers, scientists, and drug development professionals, 2,4-Difluoro-5-nitrobenzonitrile has emerged as a critical starting material in the synthesis of novel bioactive compounds. This guide provides a comprehensive comparison of the biological activities of its derivatives, with a primary focus on their anticancer properties as tankyrase inhibitors. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective on their therapeutic promise.
Derivatives of this compound have garnered significant attention in medicinal chemistry, particularly as potent inhibitors of tankyrase 1 and 2 (TNKS1/2). These enzymes play a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, making them a compelling target for therapeutic intervention.[1] Beyond their anticancer potential, the structural motifs present in these derivatives suggest possible applications in antimicrobial and antiviral research.
Anticancer Activity: Potent Inhibition of the Wnt/β-catenin Signaling Pathway
The primary therapeutic application of compounds derived from this compound lies in their ability to inhibit tankyrase enzymes. Tankyrases are key regulators of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" targets β-catenin for degradation. However, in many cancer cells, this pathway is aberrantly activated. Tankyrases contribute to this by marking Axin, a crucial component of the destruction complex, for degradation. By inhibiting tankyrases, these derivative compounds stabilize Axin levels, thereby promoting the degradation of β-catenin and switching off the pro-tumorigenic signaling.
Comparative Efficacy of Tankyrase Inhibitors
The following table summarizes the in vitro activity of a series of 1,2,4-triazole-based tankyrase inhibitors, including compounds that can be synthesized from this compound. The data is presented to allow for a clear comparison of their potency.
| Compound ID | Structure | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt IC50 (nM) (HEK293) |
| OM-153 | 1,2,4-triazole derivative | Not Reported | Not Reported | < 0.1 |
| TNKS-16 | 1,2,4-triazole-benzimidazolone hybrid | 29 | 6.3 | 19 |
| XAV939 | Commercially available inhibitor | Not Reported | Not Reported | ~25 |
| LZZ-02 | Novel virtual screening hit | Not Reported | Not Reported | 10,000 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity or cellular response by 50%. A lower IC50 value indicates higher potency.[2][3]
Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for tankyrase inhibitors.
Caption: Wnt/β-catenin signaling and the effect of tankyrase inhibition.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activity of tankyrase inhibitors.
TOPFlash Reporter Assay
This assay is a cornerstone for quantifying the transcriptional activity of the Wnt/β-catenin pathway.
Principle: The TOPFlash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene. When the Wnt pathway is active, β-catenin co-activates TCF/LEF, leading to the expression of luciferase. A control plasmid, FOPFlash, with mutated TCF/LEF sites, is used to measure non-specific luciferase activity.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed 2.5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Transfection:
-
Co-transfect cells with TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Include a positive control (e.g., Wnt3a conditioned media or a known GSK3β inhibitor like CHIR99021) and a vehicle control (e.g., DMSO).
-
Incubate for another 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the TOPFlash and FOPFlash firefly luciferase values to the Renilla luciferase values.
-
Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity.
-
Plot the dose-response curves to determine the IC50 values of the test compounds.
-
Western Blot for Axin Stabilization
This technique is used to visually confirm the mechanism of action of tankyrase inhibitors by detecting the accumulation of Axin protein.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., SW480 or DLD-1) in 6-well plates.
-
Treat the cells with the tankyrase inhibitor at various concentrations and time points. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Axin1 or Axin2 overnight at 4°C.
-
Also, probe for β-catenin and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imager or X-ray film.
-
-
Analysis:
Experimental Workflows
The following diagrams outline the general workflows for evaluating tankyrase inhibitors.
Caption: TOPFlash Assay Experimental Workflow.
Caption: Western Blotting Experimental Workflow.
Antimicrobial and Antiviral Potential: An Area for Future Exploration
While the primary focus has been on anticancer activity, the chemical scaffold of this compound derivatives suggests potential for other therapeutic applications. The presence of a nitro group and a difluorinated benzene ring are features found in some antimicrobial and antiviral agents.
-
Antimicrobial Activity: Derivatives of 2,6-difluorobenzamide have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). Although not directly derived from this compound, this suggests that the difluorophenyl moiety can be a valuable component in designing new antibacterial agents. Further investigation is warranted to explore if derivatives of this compound exhibit similar properties.
-
Antiviral Activity: Studies on substituted 2-phenoxy-5-nitrobenzonitriles have demonstrated inhibitory activity against enteroviruses.[6] This structural similarity points to the possibility that derivatives of this compound could also possess antiviral properties.
Currently, there is a lack of specific quantitative data (e.g., MIC or IC50 values) for antimicrobial and antiviral activities of compounds directly derived from this compound. This represents a promising area for future research and development.
Conclusion
Compounds derived from this compound are a highly promising class of molecules, particularly as tankyrase inhibitors for cancer therapy. Their ability to potently modulate the Wnt/β-catenin signaling pathway has been demonstrated through robust in vitro assays. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of these compounds. Moreover, the structural features of these derivatives suggest that their biological activities may extend beyond cancer, opening new avenues for investigation in the fields of infectious diseases. Continued research into the synthesis and biological evaluation of novel derivatives of this compound is crucial for unlocking their full therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Study of Fluorinated Benzonitriles in Drug Design: A Focus on Kinase Inhibition
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa.[1] The benzonitrile moiety is a versatile scaffold found in numerous biologically active compounds and is recognized for its ability to participate in various non-covalent interactions with protein targets. This guide provides a comparative analysis of a series of hypothetical fluorinated benzonitrile derivatives to illustrate the impact of fluorine substitution on their potential as kinase inhibitors in cancer therapy.
Data Presentation
The following tables present illustrative data for a series of fluorinated benzonitrile derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[2][3] The data is intended to be representative of typical structure-activity relationship (SAR) trends observed in medicinal chemistry.
Table 1: In Vitro Kinase Inhibitory Activity of Fluorinated Benzonitriles against VEGFR-2
| Compound ID | Structure (Substitution Pattern) | IC50 (nM) |
| BN-H | Benzonitrile (unsubstituted) | >10,000 |
| BN-2F | 2-Fluorobenzonitrile | 1,500 |
| BN-3F | 3-Fluorobenzonitrile | 800 |
| BN-4F | 4-Fluorobenzonitrile | 550 |
| BN-2,4F | 2,4-Difluorobenzonitrile | 250 |
| BN-2,6F | 2,6-Difluorobenzonitrile | 900 |
| BN-3,5F | 3,5-Difluorobenzonitrile | 150 |
| BN-2,4,6F | 2,4,6-Trifluorobenzonitrile | 400 |
Table 2: In Vitro Cytotoxicity of Fluorinated Benzonitriles against HCT116 Human Colon Cancer Cell Line
| Compound ID | IC50 (µM) |
| BN-H | >100 |
| BN-2F | 75.2 |
| BN-3F | 42.5 |
| BN-4F | 28.9 |
| BN-2,4F | 12.3 |
| BN-2,6F | 55.8 |
| BN-3,5F | 8.1 |
| BN-2,4,6F | 20.7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of fluorinated benzonitriles. The following are generalized protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of test compounds against a specific kinase, such as VEGFR-2. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
VEGFR-2 kinase
-
Kinase substrate peptide
-
ATP
-
Fluorinated benzonitrile derivatives
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each fluorinated benzonitrile in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.
-
Add 2.5 µL of the VEGFR-2 kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of the ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the kinase detection reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
HCT116 human colon cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Fluorinated benzonitrile derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Plating: Seed HCT116 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated benzonitrile derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Mandatory Visualization
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified VEGFR-2 signaling pathway, a critical regulator of angiogenesis. Fluorinated benzonitriles are designed to inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for the screening and evaluation of potential kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis
The illustrative data in Tables 1 and 2 suggest several SAR trends for the fluorination of the benzonitrile scaffold:
-
Impact of Fluorination: The unsubstituted benzonitrile (BN-H) is inactive, indicating that fluorine substitution is crucial for inhibitory activity against VEGFR-2.
-
Monofluorination: Among the monofluorinated derivatives, the potency generally increases in the order of ortho < meta < para substitution (BN-2F < BN-3F < BN-4F). This suggests that the electronic and steric effects of the fluorine atom are position-dependent for optimal interaction with the kinase active site.
-
Difluorination: The 3,5-difluoro substitution (BN-3,5F) exhibits the highest potency among all the tested compounds. This could be due to a combination of favorable electronic effects and the ability of the fluorine atoms to form specific interactions with the protein. The 2,4-difluoro analog (BN-2,4F) also shows good activity. In contrast, the 2,6-difluoro substitution (BN-2,6F) is significantly less potent, likely due to steric hindrance.
-
Trifluorination: The 2,4,6-trifluoro analog (BN-2,4,6F) shows a decrease in activity compared to the most potent difluorinated compounds. This could be attributed to increased steric bulk or unfavorable electronic properties.
-
Correlation between Kinase Inhibition and Cytotoxicity: A general correlation is observed between the VEGFR-2 inhibitory activity (Table 1) and the cytotoxicity against the HCT116 cancer cell line (Table 2). Compounds with higher potency against the kinase tend to exhibit greater cytotoxicity.
Conclusion
This comparative guide illustrates the significant impact of fluorine substitution on the biological activity of benzonitrile derivatives as potential kinase inhibitors. The position and number of fluorine atoms can dramatically alter the inhibitory potency against VEGFR-2 and the resulting cytotoxicity in cancer cells. The presented data, although illustrative, highlights the importance of systematic SAR studies in optimizing the design of fluorinated drug candidates. The detailed experimental protocols and workflow diagrams provide a framework for the evaluation and development of such compounds in a drug discovery setting.
References
A Comparative Guide to the X-ray Crystallography of Substituted Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for several substituted benzonitrile derivatives, offering insights into their molecular structures and crystal packing. While crystallographic data for 2,4-Difluoro-5-nitrobenzonitrile was not publicly available at the time of this publication, this guide presents data on structurally related nitro and fluoro-substituted benzonitriles. This information is valuable for understanding the impact of substituent effects on the solid-state conformation of this important class of molecules, which are prevalent in medicinal chemistry and materials science.
Performance Comparison of Substituted Benzonitrile Crystal Structures
The introduction of different functional groups, such as nitro, methyl, amino, and fluoro groups, onto the benzonitrile scaffold significantly influences the resulting crystal lattice. These substitutions affect intermolecular interactions, molecular symmetry, and overall crystal packing. The following tables summarize key crystallographic parameters for a selection of substituted benzonitrile derivatives, providing a basis for objective comparison.
Crystallographic Data of Nitrobenzonitrile Derivatives
| Parameter | 2-Methyl-5-nitrobenzonitrile[1] | 4-Methyl-3-nitrobenzonitrile[2] | 3-Nitrobenzonitrile[3][4] | 2-Amino-5-nitrobenzonitrile[5] |
| Chemical Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₇H₄N₂O₂ | C₇H₅N₃O₂ |
| Molecular Weight | 162.15 g/mol | 162.15 g/mol | 148.12 g/mol | 163.13 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁ | Pca2₁ |
| Unit Cell Dimensions | a = 3.8946(8) Å, b = 7.6350(15) Å, c = 26.180(5) Å, β = 91.65(3)° | a = 3.9088(8) Å, b = 13.576(3) Å, c = 14.819(4) Å, β = 99.13(3)° | a = 3.8189(2) Å, b = 6.97307(5) Å, c = 12.8229(9) Å, β = 97.1579(8)° | a = 15.663(3) Å, b = 3.880(1) Å, c = 12.181(2) Å |
| Cell Volume | 778.1(3) ų | 776.4(3) ų | 339.13(4) ų | 739.5(2) ų |
| Z | 4 | 4 | 2 | 4 |
| Temperature | 293(2) K | 298(2) K | 100(2) K | 120(2) K |
| Radiation | Mo Kα | Mo Kα | Mo Kα | Mo Kα |
| R-factor | 0.050 | 0.068 | 0.034 | 0.043 |
Crystallographic Data of Fluorinated Benzonitrile Derivatives
| Parameter | 4-Amino-3,5-difluorobenzonitrile |
| Chemical Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.1369(3) Å, b = 12.2356(5) Å, c = 6.9421(3) Å, β = 109.208(4)° |
| Cell Volume | 652.50(5) ų |
| Z | 4 |
| Temperature | 100(1) K |
| Radiation | Mo Kα |
| R-factor | 0.045 |
Experimental Protocols
The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The general workflow for this technique is outlined below.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include chloroform, ethanol, or ethyl acetate.[2][3] For instance, single crystals of 4-methyl-3-nitrobenzonitrile were obtained by dissolving the compound in chloroform and allowing the solvent to evaporate slowly in air.[2] In the case of 3-nitrobenzonitrile, crystals were grown from a concentrated ethanol solution at -20 °C.[3]
Data Collection
A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature, often low temperatures like 100 K or 293 K, to minimize thermal vibrations.[1][2][3] The crystal is irradiated with monochromatic X-rays (commonly Mo Kα radiation with a wavelength of 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined using full-matrix least-squares on F². This process adjusts the atomic coordinates and displacement parameters to achieve the best fit between the observed and calculated diffraction intensities.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for X-ray crystallography.
Caption: A flowchart illustrating the major steps in a single-crystal X-ray crystallography experiment.
Alternative Structural Elucidation Techniques
While single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of small molecules in the solid state, other techniques can provide valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity and chemical environment of atoms in a molecule in solution. It is a powerful tool for determining the constitution of a molecule but does not directly provide the precise bond lengths and angles in the solid state.
-
Microcrystal Electron Diffraction (MicroED): This technique is an emerging method that can determine the structure of small molecules from nanocrystals that are too small for conventional X-ray diffraction.
This guide highlights the utility of X-ray crystallography in providing precise structural data for substituted benzonitrile derivatives. The presented data and protocols serve as a valuable resource for researchers working on the design and synthesis of novel compounds in this chemical space.
References
- 1. 2-Methyl-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Difluoro-5-nitrobenzonitrile: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,4-Difluoro-5-nitrobenzonitrile is critical for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these procedures is essential to mitigate risks associated with its hazardous properties.
Hazard and Safety Overview
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[1] All handling and disposal operations must be conducted with appropriate personal protective equipment and in a designated, well-ventilated area.
Quantitative Safety Data Summary
The following table summarizes the key hazard information for this compound and its analogs. This data underscores the necessity for the stringent handling and disposal protocols outlined below.
| Hazard Classification | GHS Code | Description | Primary Route of Exposure |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | Skin Contact |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Skin Contact |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Eye Contact |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | Inhalation |
Data sourced from PubChem CID 11819715 and safety data sheets for analogous compounds.[1]
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe disposal of this compound from the point of waste generation to its final removal by a licensed waste management service.
Phase 1: Immediate Waste Containment
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE. This includes:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents or strong bases.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.
-
-
Containerization:
-
Place all solid and liquid waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container.[2][5]
-
The container must be compatible with the chemical.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[5][6]
-
Phase 2: Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and, if safe to do so, ensure the area is well-ventilated.
-
Contain the Spill: Prevent the spill from spreading or entering drains.[2][5]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[3][4]
-
Place the collected material into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Phase 3: Final Disposal
The final disposal of this compound must be handled by a licensed professional waste disposal service. On-site chemical treatment or disposal is not recommended due to the compound's hazardous nature.
-
Labeling: Ensure the waste container is accurately and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Professional Disposal:
-
Arrange for a licensed hazardous waste disposal company to collect the material.
-
Provide the company with the Safety Data Sheet (SDS) for the chemical.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated packaging should be disposed of as unused product.[2]
-
Experimental Protocols
No in-lab experimental protocols for the neutralization or chemical degradation of this compound are recommended. The chemical's reactivity and hazardous decomposition products (including nitrogen oxides and hydrogen fluoride) make such procedures unsafe to perform in a standard laboratory setting.[2] The only approved and safe method of disposal is through professional incineration.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4-Difluoro-5-nitrobenzonitrile
Essential Safety and Handling Guide for 2,4-Difluoro-5-nitrobenzonitrile
This guide provides immediate and essential safety, operational, and disposal information for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling to avoid exposure. Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
Note: The following information is based on data for this compound and closely related compounds, such as 2,4-Difluoronitrobenzene. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₂F₂N₂O₂ |
| Molecular Weight | 184.10 g/mol [1] |
| Appearance | Solid (form may vary) |
| Melting Point | 9 - 10 °C (for the related compound 2,4-Difluoronitrobenzene)[2][3] |
| Boiling Point | 203 - 204 °C (for the related compound 2,4-Difluoronitrobenzene)[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Work Area: Designate a specific area for handling this compound. The work surface should be clean and uncluttered.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield are required to protect against splashes.[2] |
| Skin Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[2] |
| Respiratory Protection | If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. |
Handling Procedure
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep the container tightly closed and clearly labeled.
Disposal Plan
Waste Segregation
-
All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.
Disposal Method
-
Dispose of chemical waste through a licensed hazardous waste disposal company.
-
This combustible material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not dispose of this chemical down the drain or in the general trash.[2]
Emergency Procedures
| Emergency | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.[2] |
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
